Biformin
Description
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Structure
3D Structure
Properties
CAS No. |
1403-08-3 |
|---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
[(2S,3S)-3-hexa-1,3,5-triynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H6O2/c1-2-3-4-5-6-8-9(7-10)11-8/h1,8-10H,7H2/t8-,9-/m0/s1 |
InChI Key |
IIUXKFHSJIUAFU-IUCAKERBSA-N |
Isomeric SMILES |
C#CC#CC#C[C@H]1[C@@H](O1)CO |
Canonical SMILES |
C#CC#CC#CC1C(O1)CO |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of Buformin (B1668040) in Cancer Cells
Introduction
Buformin, a biguanide (B1667054) class of oral antihyperglycemic agent, has garnered significant attention for its potential as an anticancer therapeutic.[1] Originally used for the treatment of type 2 diabetes, emerging preclinical evidence has illuminated its potent anti-neoplastic properties, often reported to be more potent than its more widely studied counterpart, metformin (B114582).[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which buformin exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism: Mitochondrial Complex I Inhibition
The primary and most widely accepted mechanism of action for buformin, like other biguanides, is the inhibition of mitochondrial respiratory chain complex I (NADH dehydrogenase).[4][5][6][7] This inhibition disrupts the electron transport chain, leading to several critical downstream metabolic consequences:
-
Decreased ATP Production : By impairing oxidative phosphorylation, buformin significantly reduces the intracellular production of ATP, the cell's primary energy currency.[8][9][10]
-
Increased AMP/ATP Ratio : The reduction in ATP levels leads to a corresponding increase in the ratio of adenosine (B11128) monophosphate (AMP) to ATP. This shift in the cellular energy balance serves as a critical stress signal.[6][11]
-
Generation of Reactive Oxygen Species (ROS) : Disruption of the electron transport chain can lead to an increase in the production of ROS, which can induce cellular damage and trigger stress responses.[8][10]
This fundamental action on mitochondria is the catalyst for the cascade of signaling events that ultimately result in buformin's anti-tumorigenic effects.[7]
Key Signaling Pathway: AMPK/mTOR Axis
The increase in the cellular AMP:ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6][12] Once activated via phosphorylation, AMPK initiates a signaling cascade that promotes catabolic processes to generate ATP while inhibiting anabolic processes that consume ATP, such as cell growth and proliferation.
A primary downstream target of AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth, protein synthesis, and proliferation.[2][8] AMPK activation inhibits mTOR signaling, primarily through the phosphorylation and activation of Tuberous Sclerosis Complex 2 (TSC2).[12] This leads to the reduced phosphorylation and activity of key mTORC1 downstream effectors, including:
-
Ribosomal protein S6 kinase (S6K) and its substrate, the ribosomal protein S6 (S6) .[2][8]
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) .[2]
The inhibition of these proteins ultimately suppresses protein synthesis and halts cell cycle progression, thereby inhibiting cancer cell growth.[2][8]
Cellular and Metabolic Consequences of Buformin Action
The inhibition of the AMPK/mTOR pathway and the overarching metabolic stress induced by buformin manifest in a variety of anti-cancer effects.
Inhibition of Proliferation and Cell Cycle Arrest
Buformin consistently demonstrates a dose-dependent inhibition of cell proliferation across numerous cancer cell lines.[2][8] This is often accompanied by cell cycle arrest. For instance, in endometrial cancer cells, buformin was shown to induce G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells.[2] This effect is linked to the downregulation of key cell cycle proteins like cyclin D1 and CDK4.[8][9]
Induction of Apoptosis and Autophagy
Buformin treatment can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][8] In endometrial and cervical cancer cell lines, treatment resulted in an increased rate of apoptosis, contributing to the reduction in cell viability.[2][8]
Reduction of Invasion and Metastasis
A critical aspect of buformin's anti-cancer activity is its ability to reduce the invasive and metastatic potential of cancer cells.[2] Studies have shown that buformin treatment leads to a reduction in cell adhesion and a significant decrease in the number of cells penetrating through artificial matrices in transwell invasion assays.[2][8][9] This is often associated with the downregulation of matrix metalloproteinase 9 (MMP9), an enzyme crucial for breaking down the extracellular matrix.[8][9][10]
Metabolic Reprogramming
In response to the inhibition of oxidative phosphorylation, cancer cells treated with buformin undergo a metabolic shift. They exhibit increased glucose uptake and lactate (B86563) production, indicating a compensatory reliance on glycolysis.[8][9] This metabolic vulnerability can be exploited, as combining buformin with glycolysis inhibitors has shown synergistic anti-cancer effects.[13][14]
Quantitative Data Summary
Buformin's potency is often highlighted by its half-maximal inhibitory concentration (IC50) values, which are consistently lower than those of metformin in the same cell lines.
Table 1: In Vitro IC50 Values of Buformin in Cancer Cell Lines
| Cancer Type | Cell Line | Buformin IC50 (72h) | Metformin IC50 (72h) | Reference |
| Endometrial Cancer | Ishikawa | 8 µM | 1.4 mM (1400 µM) | [2] |
| Endometrial Cancer | ECC-1 | 150 µM | 1.6 mM (1600 µM) | [2] |
| Cervical Cancer | C33A | 236.2 µM | Not Reported | [8] |
| Cervical Cancer | Hcc94 | 166.1 µM | Not Reported | [8] |
| Cervical Cancer | SiHa | 622.8 µM | Not Reported | [8] |
| Cervical Cancer | HeLa | 1202 µM | Not Reported | [8] |
| Osteosarcoma | U-2 OS | 69.1 µM | Not Reported | [10] |
| Lung Cancer | H460 | ~0.5 mM (500 µM) | ~2.5 mM (2500 µM) | [13][15] |
Table 2: In Vivo Anti-Tumor Efficacy of Biguanides
| Animal Model | Biguanide | Dose | Key Findings | Reference |
| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 7.6 mmol/kg diet | Decreased cancer incidence, multiplicity, and burden. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Metformin | 9.3 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Phenformin (B89758) | 5.0 mmol/kg diet | No significant effect on carcinogenesis. | [16][17] |
| MNU-induced Mammary Carcinogenesis (Rat) | Buformin | 10 mmol/kg diet | Significantly reduced tumor burden vs. metformin. | [18] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of buformin's mechanism of action.
Western Blotting for AMPK and S6 Phosphorylation
This is the most common method to assess the activation of the AMPK pathway.
-
Cell Culture and Treatment : Cancer cell lines (e.g., ECC-1, Ishikawa, C33A) are plated and grown to ~70-80% confluency.[2][8] Cells are then treated with varying concentrations of buformin (e.g., 10 µM, 100 µM, 500 µM) or a vehicle control for specified time periods (e.g., 12, 24, 48 hours).[2][8]
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[19][20]
-
Protein Quantification : The total protein concentration of the lysates is determined using a Bradford or BCA protein assay kit to ensure equal loading.[19][20]
-
SDS-PAGE and Transfer : Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPKα at Thr172), total AMPKα, phosphorylated S6 (p-S6), and total S6.[2][19]
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[19] Densitometry analysis is used to quantify changes in protein phosphorylation relative to total protein levels.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure the reduction in cell viability.
-
Cell Seeding : Cells are seeded in 96-well plates at a specific density (e.g., 5000 cells/well) and allowed to adhere for 24 hours.[2]
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of buformin or metformin, and cells are incubated for a set period (e.g., 72 hours).[2]
-
MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours at 37°C. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization and Reading : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570-595 nm).[2] The results are used to calculate the IC50 value.
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells.
-
Chamber Preparation : Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding : Cancer cells, previously serum-starved, are seeded into the upper chamber in serum-free media containing buformin or a vehicle control. The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum.[8]
-
Incubation : The plates are incubated for a period (e.g., 24 hours) to allow invasive cells to degrade the matrix and migrate through the membrane pores.[8]
-
Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The reduction in the number of invading cells indicates the anti-invasive effect of the treatment.[8]
Conclusion
Buformin exerts significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in a wide range of cancer cells.[2] Its core mechanism of action is the inhibition of mitochondrial complex I, which triggers energetic stress and activates the AMPK signaling pathway.[6] The subsequent inhibition of the mTOR pathway disrupts crucial cellular processes required for tumor growth and survival.[2] The superior potency of buformin compared to metformin, as evidenced by lower IC50 values, suggests it is a promising candidate for further investigation and development as a cancer therapeutic, particularly in combination with conventional chemotherapies to enhance efficacy and overcome resistance.[2][8]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Action of Biguanides: New Answers to a Complex Question | MDPI [mdpi.com]
- 7. Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis | eLife [elifesciences.org]
- 8. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buformin suppresses osteosarcoma via targeting AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin, an anti-diabetic agent reduces growth of cutaneous squamous cell carcinoma by targeting mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Biguanides Metformin and Buformin in Combination with 2-Deoxy-glucose or WZB-117 Inhibit the Viability of Highly Resistant Human Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. A Method for Rapid Screening of Anilide-Containing AMPK Modulators Based on Computational Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of Biguanides: An In-depth Technical Guide to their Anti-Diabetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biguanide (B1667054) derivatives have been a cornerstone in the management of type 2 diabetes for decades, with metformin (B114582) being the most widely prescribed oral hypoglycemic agent globally.[1] This technical guide provides a comprehensive overview of the core anti-diabetic properties of biguanide derivatives, with a primary focus on metformin, and comparative insights into its predecessors, phenformin (B89758) and buformin (B1668040). We delve into the molecular mechanisms of action, detailing the pivotal role of AMP-activated protein kinase (AMPK) and mitochondrial complex I. This document presents quantitative data on their efficacy and pharmacokinetics in clearly structured tables, alongside detailed experimental protocols for key assays used in their evaluation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological processes and research methodologies.
Introduction: A Historical Perspective and Renewed Interest
The journey of biguanides in medicine began with the discovery of galegine, a guanidine (B92328) derivative from the plant Galega officinalis, known for its glucose-lowering effects.[1] This led to the synthesis of metformin, phenformin, and buformin. While phenformin and buformin were withdrawn from many markets in the 1970s due to a higher risk of lactic acidosis, metformin has maintained its status as a first-line therapy for type 2 diabetes mellitus (T2DM).[1][2] Its remarkable safety profile, coupled with its efficacy in reducing hyperglycemia without causing weight gain or significant hypoglycemia, has solidified its clinical importance.[3][4] Renewed interest in biguanides extends beyond their anti-diabetic effects, with ongoing research exploring their potential in cancer therapy and other metabolic disorders.[1]
Mechanism of Action: A Multi-faceted Approach to Glycemic Control
The anti-diabetic properties of biguanide derivatives are primarily attributed to their effects on the liver, with additional actions in the skeletal muscle and gut.[1] The central mechanism involves the inhibition of mitochondrial respiratory chain complex I.[5][6] This inhibition leads to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5][7]
Activated AMPK orchestrates a series of downstream events that collectively contribute to the anti-hyperglycemic effect of biguanides:
-
Suppression of Hepatic Gluconeogenesis: AMPK activation leads to the inhibition of key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production, a major contributor to hyperglycemia in T2DM.[5][8]
-
Enhanced Insulin (B600854) Sensitivity and Peripheral Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, facilitating increased glucose uptake from the bloodstream.[3][8]
-
Reduced Intestinal Glucose Absorption: Biguanides have been shown to decrease the absorption of glucose from the gastrointestinal tract.[3]
Recent studies have also highlighted an AMPK-independent mechanism involving the antagonism of glucagon (B607659) signaling, further contributing to the reduction of hepatic glucose output.[6]
Figure 1: Simplified signaling pathway of biguanide derivatives.
Quantitative Data Presentation
The following tables summarize the key quantitative data for metformin, phenformin, and buformin, providing a comparative perspective on their anti-diabetic properties.
Table 1: Comparative Efficacy of Biguanide Derivatives
| Parameter | Metformin | Phenformin | Buformin |
| Typical HbA1c Reduction (Monotherapy) | 1.0 - 2.0 percentage points[9][10] | Data not readily available from large-scale trials[9] | Data not readily available from large-scale trials[9] |
| Primary Clinical Use | First-line therapy for T2DM[3] | Largely withdrawn due to lactic acidosis risk[9] | Largely withdrawn due to lactic acidosis risk[9] |
| Effect on Body Weight | Neutral or slight reduction | Neutral or slight reduction | Neutral or slight reduction |
| Risk of Hypoglycemia (Monotherapy) | Very low[4] | Low | Low |
| Risk of Lactic Acidosis | Very low[2] | High[9] | Higher than metformin[9] |
Table 2: Comparative Pharmacokinetic Properties of Biguanide Derivatives
| Parameter | Metformin | Phenformin | Buformin |
| Oral Bioavailability | 40 - 60%[11] | Higher than metformin | Higher than metformin |
| Plasma Protein Binding | Negligible[11] | ~20% | ~15% |
| Metabolism | Not metabolized[11] | Extensively metabolized in the liver | Metabolized in the liver |
| Elimination Half-life | 4.0 - 8.7 hours[11] | 7 - 15 hours | 3 - 5 hours |
| Primary Route of Excretion | Renal (unchanged)[11] | Renal (metabolites) | Renal (metabolites) |
| Lipophilicity | Low | High | Moderate |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of biguanide derivatives.
In Vitro Assay: AMPK Activation by Western Blot
This protocol details the detection of AMPK activation in cell culture by assessing the phosphorylation of its catalytic α-subunit at Threonine 172.
Materials:
-
Cell culture medium and supplements
-
Biguanide derivative of interest
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the biguanide derivative at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands using an imaging system. Strip the membrane and re-probe with an antibody against total AMPKα for normalization. Quantify band intensities using densitometry software.[1]
In Vitro Assay: Glucose Uptake in 3T3-L1 Adipocytes
This protocol measures the ability of differentiated 3T3-L1 adipocytes to take up a fluorescently labeled glucose analog, 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 24-well plate
-
Serum-free, glucose-free DMEM
-
Insulin (100 nM)
-
Biguanide derivative of interest
-
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
-
Cytochalasin B (for assessing non-specific uptake)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Prior to the assay, incubate the cells in serum-free, low-glucose medium for 24 hours.[12]
-
Pre-treatment: Wash the cells twice with glucose-free, serum-free medium. Pre-treat the cells with the biguanide derivative for a specified duration.
-
Insulin Stimulation: Stimulate the cells with or without 100 nM insulin for 20-30 minutes.[12][13] A separate set of wells should be treated with cytochalasin B to determine non-specific glucose uptake.[12]
-
Glucose Uptake: Add 2-NBDG to each well and incubate for 10-20 minutes at 37°C.[12]
-
Termination and Measurement: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated cells) from all other readings. Express the results as a percentage of the non-stimulated control.[12]
In Vivo Assay: Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT assesses the ability of an animal to clear an oral glucose load, providing insights into glucose metabolism.
Materials:
-
Diabetic mouse model (e.g., db/db mice)
-
Biguanide derivative of interest
-
20% Dextrose solution
-
Glucometer and glucose test strips
-
Oral gavage needle
-
Microvettes for blood collection
Procedure:
-
Animal Preparation and Fasting: Acclimatize the mice and fast them for 5-6 hours with free access to water.[6]
-
Baseline Blood Glucose: Weigh each mouse and take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.[6]
-
Drug Administration: Administer the biguanide derivative or vehicle control orally at a predetermined time before the glucose challenge.
-
Glucose Challenge: Administer a 2 g/kg body weight bolus of 20% dextrose solution via oral gavage. Start a timer immediately.[6]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose gavage and measure blood glucose levels.[6]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify the glucose excursion.
Figure 2: General experimental workflow for screening biguanide derivatives.
Conclusion and Future Directions
Biguanide derivatives, particularly metformin, remain indispensable in the therapeutic arsenal (B13267) against type 2 diabetes. Their multifaceted mechanism of action, centered on the activation of AMPK and inhibition of mitochondrial complex I, provides robust glycemic control with a favorable safety profile. This technical guide has provided a comprehensive overview of their anti-diabetic properties, supported by quantitative data and detailed experimental protocols.
Future research in this field is likely to focus on several key areas:
-
Elucidation of Novel Molecular Targets: Further investigation into the AMPK-independent mechanisms and other potential cellular targets of biguanides.
-
Development of Novel Biguanide Derivatives: Synthesis and screening of new biguanide compounds with improved efficacy and safety profiles, potentially with tissue-specific targeting.
-
Repurposing Biguanides: Continued exploration of the therapeutic potential of biguanides in other diseases, including cancer, polycystic ovary syndrome (PCOS), and non-alcoholic fatty liver disease (NAFLD).
The enduring legacy and ongoing exploration of biguanide derivatives underscore their significance in medicine and offer promising avenues for future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vmmpc.org [vmmpc.org]
- 6. Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. jabonline.in [jabonline.in]
- 13. tierschutz.uzh.ch [tierschutz.uzh.ch]
The Core Cellular Pathways Affected by Biguanide Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary cellular pathways modulated by biguanide (B1667054) treatment, with a principal focus on metformin (B114582), the most widely used biguanide in clinical practice. This document delves into the molecular mechanisms of action, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.
Executive Summary
Biguanides, a class of oral antihyperglycemic agents, exert their therapeutic effects by modulating fundamental cellular metabolic and signaling pathways. The primary mechanism involves the inhibition of mitochondrial respiratory chain Complex I, leading to a decrease in cellular ATP levels and a subsequent increase in the AMP:ATP ratio. This shift in cellular energy status activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK, in turn, phosphorylates multiple downstream targets, leading to the inhibition of anabolic pathways such as gluconeogenesis and the mammalian target of rapamycin (B549165) (mTOR) signaling, and the stimulation of catabolic processes like glucose uptake. This guide will explore these core pathways in detail, providing the necessary technical information for researchers in the field.
Core Cellular Pathways Modulated by Biguanides
Inhibition of Mitochondrial Respiratory Complex I
The foundational event in the mechanism of action of biguanides is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition reduces the oxidation of NADH to NAD+, decreases the proton gradient across the inner mitochondrial membrane, and consequently curtails ATP synthesis.[1] While metformin is a relatively weak inhibitor of isolated Complex I, its cationic nature leads to its accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential, thereby concentrating its inhibitory effect at its site of action.[1][3][4] Phenformin and buformin (B1668040) are generally more potent inhibitors of Complex I compared to metformin.[5][6]
Data Presentation: Comparative Inhibitory Concentrations (IC50) of Biguanides on Mitochondrial Complex I
| Biguanide | IC50 (in vitro, isolated mitochondria/membranes) | Cell Type/Source | Reference |
| Metformin | 1.1 mM - 79 mM | Bovine heart mitochondria, various | [1][3][4] |
| Phenformin | ~20-fold more potent than metformin | Human platelets | [7] |
| Buformin | More potent than metformin | Not specified | [5] |
| Mito-Met10 | 0.4 µM | Pancreatic cancer cells | [4] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as the source of mitochondria and the specific assay used.
Activation of AMP-Activated Protein Kinase (AMPK)
The inhibition of mitochondrial respiration by biguanides leads to a decrease in cellular energy status, reflected by an increased AMP:ATP ratio. This metabolic stress is a potent activator of AMPK, a serine/threonine kinase that acts as a master regulator of cellular energy homeostasis.[8][9] Upon activation by phosphorylation at Threonine 172 of its catalytic α-subunit, AMPK initiates a cascade of events aimed at restoring energy balance.[10] It achieves this by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes.[8]
Data Presentation: Quantitative Analysis of AMPK Activation by Metformin
| Cell Type | Metformin Concentration | Fold Increase in p-AMPK/AMPK Ratio | Reference |
| Bovine Mammary Epithelial Cells | Not specified | Statistically significant increase | [9] |
| Human Ovarian Granulosa-Lutein Cells | 2 mM (in the presence of insulin) | Statistically significant increase | [11] |
| Lymphoma Cells | 10 mM | Statistically significant increase | [12] |
Note: The extent of AMPK activation is dependent on the cell type, metformin concentration, and duration of treatment.
Inhibition of the Mammalian Target of Rapamycin (mTOR) Pathway
A critical downstream effector of AMPK is the mTOR signaling pathway, a central controller of cell growth, proliferation, and protein synthesis.[13] Activated AMPK can inhibit mTOR Complex 1 (mTORC1) through two primary mechanisms:
-
TSC2-dependent inhibition: AMPK phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.
-
Raptor-dependent inhibition: AMPK can directly phosphorylate Raptor, a regulatory component of mTORC1, leading to its inhibition.
The inhibition of mTORC1 by biguanides contributes significantly to their anti-proliferative and anti-cancer effects.[13][14]
Data Presentation: Quantitative Analysis of mTOR Pathway Inhibition by Biguanides
| Cell Line | Biguanide & Concentration | Effect on mTOR Signaling | Reference |
| High-Grade Serous Ovarian Cancer | Metformin (10 mM), Phenformin (1 mM) | Decreased p-S6K (T389) | [14] |
| Primary Neurons | Metformin (2.5 mM) | Dephosphorylation of S6 ribosomal protein | [13] |
| Lymphoma Cells | Metformin | Decreased phosphorylation of mTOR | [12] |
Downstream Cellular Effects of Biguanide Treatment
Inhibition of Hepatic Gluconeogenesis
A primary therapeutic effect of biguanides in the context of type 2 diabetes is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis in the liver.[15] This effect is mediated through both AMPK-dependent and AMPK-independent mechanisms:
-
AMPK-dependent: Activated AMPK phosphorylates and inactivates key gluconeogenic enzymes and transcription factors.
-
AMPK-independent: The biguanide-induced increase in the cytosolic NADH/NAD+ ratio, resulting from mitochondrial inhibition, allosterically inhibits key gluconeogenic enzymes.
Stimulation of Glucose Uptake
Biguanides also enhance glucose uptake in peripheral tissues, such as skeletal muscle and adipocytes.[16] This is primarily achieved by promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, an effect that is partially dependent on AMPK activation.[16]
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells to assess the inhibitory effect of biguanides on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with substrates like pyruvate (B1213749), malate, and ADP)
-
Mitochondrial inhibitors (e.g., rotenone (B1679576), antimycin A, oligomycin)
-
Biguanides of interest (e.g., metformin, phenformin, buformin)
-
Isolated mitochondria or cultured cells
Procedure:
-
Plate Preparation:
-
For isolated mitochondria: Add assay medium to each well of a Seahorse microplate. Add a small volume of isolated mitochondria suspension to each well and centrifuge the plate to adhere the mitochondria to the bottom.
-
For intact cells: Seed cells in a Seahorse microplate and allow them to adhere and grow to the desired confluency.
-
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
Load the injector ports of the hydrated sensor cartridge with the biguanide solutions and mitochondrial inhibitors at the desired concentrations.
-
-
Measurement:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The protocol should include baseline OCR measurements followed by sequential injections of the biguanide and then the mitochondrial inhibitors to determine the specific site of inhibition.
-
-
Data Analysis: Analyze the OCR data to determine the effect of the biguanide on basal respiration, ATP-linked respiration, and maximal respiration. The specific inhibition of Complex I can be confirmed by observing a lack of further OCR reduction upon injection of rotenone after biguanide treatment.
Western Blot for Phosphorylated AMPK (p-AMPK) and mTOR (p-mTOR)
This protocol describes the detection of phosphorylated forms of AMPK and mTOR as a measure of their activation status following biguanide treatment.
Materials:
-
Cultured cells
-
Biguanide solutions
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AMPK (Thr172), anti-AMPK, anti-p-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of the biguanide for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold change in activation.
2-Deoxyglucose (2-DG) Uptake Assay
This protocol measures the rate of glucose uptake in cells treated with biguanides using a fluorescently labeled glucose analog, 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), or a radioactive analog like [3H]-2-deoxyglucose.
Materials:
-
Cultured cells (e.g., adipocytes, myotubes)
-
Biguanide solutions
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG or [3H]-2-deoxyglucose
-
Stop solution (e.g., ice-cold KRH buffer with a glucose transport inhibitor like cytochalasin B)
-
Lysis buffer
-
Fluorometer or scintillation counter
Procedure:
-
Cell Treatment: Culture cells to the desired state (e.g., differentiated adipocytes) and treat with the biguanide for the desired time.
-
Glucose Starvation: Wash the cells with KRH buffer and incubate them in glucose-free KRH buffer for a short period to deplete intracellular glucose.
-
Glucose Uptake: Add KRH buffer containing 2-NBDG or [3H]-2-deoxyglucose to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold stop solution.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Measurement:
-
For 2-NBDG: Measure the fluorescence of the cell lysates using a fluorometer.
-
For [3H]-2-deoxyglucose: Measure the radioactivity of the cell lysates using a scintillation counter.
-
-
Data Analysis: Normalize the fluorescence or radioactivity signal to the protein concentration of the lysate to determine the rate of glucose uptake.
Hepatic Gluconeogenesis Assay (Pyruvate Tolerance Test)
This in vivo protocol assesses the effect of biguanides on hepatic gluconeogenesis in animal models.[15][17][18][19]
Materials:
-
Animal model (e.g., mice)
-
Biguanide solution for administration (e.g., oral gavage)
-
Sodium pyruvate solution
-
Glucometer and test strips
-
Anesthesia (if required for blood collection)
Procedure:
-
Animal Preparation: Fast the animals overnight to deplete glycogen (B147801) stores.
-
Biguanide Treatment: Administer the biguanide to the treatment group at the desired dose and time before the pyruvate challenge.
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.
-
Pyruvate Challenge: Administer an intraperitoneal injection of sodium pyruvate.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time for both the control and treatment groups. A lower glucose excursion in the biguanide-treated group indicates inhibition of hepatic gluconeogenesis. The area under the curve (AUC) can be calculated for a quantitative comparison.
Visualization of Signaling Pathways
AMPK Signaling Pathway
Caption: Biguanide-induced activation of the AMPK signaling pathway.
mTOR Signaling Pathway Inhibition by AMPK
Caption: Inhibition of the mTOR signaling pathway by activated AMPK.
Experimental Workflow: Western Blot for p-AMPK
Caption: Workflow for Western Blot analysis of p-AMPK.
References
- 1. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
- 2. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS‐010759 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted metformins: anti-tumour and redox signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anti-Cancer Effect of Phenformin and Oxamate | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Therapeutic metformin/AMPK activation blocked lymphoma cell growth via inhibition of mTOR pathway and induction of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biguanide metformin acts on tau phosphorylation via mTOR/protein phosphatase 2A (PP2A) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. joe.bioscientifica.com [joe.bioscientifica.com]
- 16. Glucose Uptake Assays | Revvity [revvity.com]
- 17. mmpc.org [mmpc.org]
- 18. U Mass - Hepatic gluconeogenesis [protocols.io]
- 19. Approach to Assessing Determinants of Glucose Homeostasis in the Conscious Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Buformin's Role in Cellular Metabolism and Energetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buformin (B1668040), a member of the biguanide (B1667054) class of drugs, has garnered significant attention for its profound effects on cellular metabolism and energetics. Historically used as an anti-diabetic agent, its potent anti-neoplastic properties are now a major focus of research. This technical guide provides an in-depth exploration of buformin's core mechanisms of action, focusing on its impact on key metabolic pathways and cellular energy homeostasis. We will delve into its role as a mitochondrial complex I inhibitor, a potent activator of AMP-activated protein kinase (AMPK), and a modulator of downstream signaling cascades, including the mTOR pathway. This document synthesizes quantitative data from various studies, details key experimental protocols for investigating buformin's effects, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Pronged Approach
Buformin's primary mechanism of action is centered around the disruption of cellular energy balance, which it achieves through two main interconnected events:
-
Inhibition of Mitochondrial Respiratory Chain Complex I: Buformin, like other biguanides, directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition curtails the flow of electrons, leading to a decreased rate of oxidative phosphorylation and a subsequent reduction in ATP synthesis.[3] The decreased ATP production results in an increased intracellular AMP:ATP ratio, a critical signal of energy stress.[4]
-
Activation of AMP-Activated Protein Kinase (AMPK): The rise in the AMP:ATP ratio is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[4][5] Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP (such as protein and lipid synthesis) while promoting catabolic pathways that generate ATP (such as glycolysis and fatty acid oxidation).[5]
Impact on Cellular Metabolism
Buformin's influence extends across the central metabolic pathways of the cell, primarily impacting glucose and lipid metabolism.
Glucose Metabolism
Buformin significantly alters glucose metabolism, a key factor in its anti-diabetic and anti-cancer effects.
-
Enhanced Glucose Uptake and Glycolysis: Buformin treatment leads to an increase in glucose uptake by cells.[3][6] This is partly mediated by the AMPK-dependent translocation of glucose transporters (like GLUT1 and GLUT4) to the cell membrane.[3][7][8] To compensate for the reduced ATP production from oxidative phosphorylation, cells upregulate glycolysis, leading to increased lactate (B86563) production.[3][6]
-
Suppression of Gluconeogenesis: In hepatic cells, buformin suppresses gluconeogenesis, the process of generating glucose from non-carbohydrate precursors.[3] This is achieved through the inhibition of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase.[3]
Lipid Metabolism
Buformin also exerts significant control over lipid metabolism, contributing to its therapeutic potential.
-
Inhibition of Lipogenesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[9][10] This leads to a decrease in de novo lipid synthesis.[11]
-
Promotion of Fatty Acid Oxidation: The inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[9] This promotes the transport of fatty acids into the mitochondria for β-oxidation.[5][12]
Modulation of Key Signaling Pathways
The metabolic reprogramming induced by buformin is intricately linked to its modulation of critical intracellular signaling pathways, most notably the AMPK/mTOR axis.
The AMPK/mTOR Signaling Pathway
The activation of AMPK by buformin leads to the direct and indirect inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4]
-
Direct Inhibition: AMPK can directly phosphorylate and inhibit components of the mTORC1 complex.[13]
-
Indirect Inhibition: AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[13]
The inhibition of mTORC1 by the buformin-activated AMPK pathway leads to a downstream cascade of events, including:
-
Reduced Protein Synthesis: Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in a global reduction in protein synthesis and cell proliferation.[13][14]
-
Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by buformin can induce this cellular recycling process.[8]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of buformin from various studies.
Table 1: IC50 Values of Buformin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| ECC-1 | Endometrial Cancer | ~150 | 72 | |
| Ishikawa | Endometrial Cancer | ~8 | 72 | [14] |
| C33A | Cervical Cancer | 236.2 | 72 | |
| Hcc94 | Cervical Cancer | 166.1 | 72 | [3] |
| SiHa | Cervical Cancer | 622.8 | 72 | [3] |
| HeLa | Cervical Cancer | 1202 | 72 | [3] |
| H460 | Lung Cancer | ~500 | 72 | [2] |
Table 2: Effects of Buformin on Cellular Energetics
| Cell Line(s) | Parameter | Effect | Concentration (µM) | Duration (hours) | Citation |
| C33A, Hcc94, SiHa | ATP Production | Sharply declined | 10, 100, 200 | Not Specified | [3] |
| C33A, Hcc94, SiHa | Lactate Production | Increased | 10, 100, 200 | 24 | [3] |
| C33A, Hcc94, SiHa | ROS Production | Increased (dose-dependent) | 10, 100, 500 | 6 | [3] |
| ECC-1, Ishikawa | Adhesion | Inhibition (22-31% in ECC-1, 4-21% in Ishikawa) | 10, 100 | 2 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of buformin.
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of buformin on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[15]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[15]
-
Add 10 µL of various concentrations of buformin to the respective wells.[15]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
Add 10 µL of CCK-8 solution to each well.[15]
-
Incubate the plate for 1-4 hours in the incubator.[15]
-
Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.[15]
Western Blot for AMPK Activation
This protocol is for detecting the phosphorylation status of AMPK and its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with buformin at desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.[16]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system. The ratio of phosphorylated protein to total protein is used to determine the activation status.[10]
Glucose Uptake Assay (2-NBDG)
This protocol measures the rate of glucose uptake into cells.
Materials:
-
96-well plate (black, clear bottom for fluorescence microscopy)
-
Glucose-free culture medium
-
2-NBDG (fluorescent glucose analog)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate.[4]
-
The next day, replace the medium with glucose-free medium and incubate for a period to starve the cells of glucose (e.g., 1-2 hours).[1]
-
Treat the cells with buformin in glucose-free medium.
-
Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for a defined period (e.g., 10-60 minutes).[4]
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.[1]
-
Measure the fluorescence intensity using a microplate reader (excitation/emission ≈ 485/535 nm) or a flow cytometer.[1][4]
Transwell Invasion Assay
This protocol assesses the effect of buformin on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
24-well plates
-
Serum-free and serum-containing medium
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[3]
-
Seed serum-starved cells in the upper chamber of the Transwell insert in serum-free medium.[3]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[3]
-
Add buformin to the upper or lower chamber, depending on the experimental design.
-
Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.[3]
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.[3]
-
Count the number of stained cells in several microscopic fields to quantify invasion.[3]
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess mitochondrial function.
Materials:
-
Seahorse XF Analyzer and corresponding cell culture microplates
-
Seahorse XF calibrant
-
Seahorse assay medium
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF calibrant and incubate overnight at 37°C in a non-CO2 incubator.[13]
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.[17]
-
Load the injector ports of the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and buformin if desired.
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the compounds to determine key parameters of mitochondrial respiration, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[18]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Buformin's signaling cascade via AMPK and mTOR.
Caption: Workflow for studying buformin's cellular effects.
Conclusion
Buformin is a potent modulator of cellular metabolism and energetics with significant therapeutic potential, particularly in the context of cancer. Its ability to inhibit mitochondrial complex I and subsequently activate the AMPK signaling pathway places it at a critical node of metabolic regulation. This guide provides a comprehensive technical overview of its mechanisms, quantitative effects, and the experimental approaches required to further elucidate its role. For researchers and drug development professionals, a thorough understanding of these core principles is essential for harnessing the full therapeutic promise of buformin and related biguanides. Further investigation into the nuanced, context-dependent effects of buformin in different cellular and disease models will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dojindo.co.jp [dojindo.co.jp]
- 16. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer | PLOS One [journals.plos.org]
structural-activity relationship of biguanide compounds
An In-depth Technical Guide to the Structure-Activity Relationship of Biguanide (B1667054) Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: Biguanides are a versatile class of compounds with a rich history, evolving from herbal remedies to cornerstone treatments for type 2 diabetes and showing significant potential in anticancer and antimalarial therapies. Their deceptively simple chemical scaffold—two guanidine (B92328) moieties linked by a nitrogen atom—allows for a wide range of structural modifications that profoundly influence their pharmacokinetic profiles, mechanisms of action, and therapeutic efficacy. This guide provides a detailed exploration of the structure-activity relationships (SAR) of biguanide compounds, focusing on how chemical substitutions affect their primary molecular targets, including mitochondrial complex I and dihydrofolate reductase (DHFR). We present quantitative data on the antidiabetic, anticancer, and antimalarial activities of various derivatives, detail key experimental protocols for their evaluation, and illustrate the core signaling pathways and workflows through diagrams.
The journey of biguanides began with the discovery of guanidine derivatives in the plant Galega officinalis (French lilac), which was used in medieval times for its glucose-lowering properties.[1] This led to the synthesis of metformin (B114582), phenformin (B89758), and buformin. Today, metformin is the most prescribed oral antidiabetic agent globally, valued for its efficacy, weight neutrality, and low risk of hypoglycemia.[1][2] Beyond diabetes, research has revealed the potent antiproliferative and antimalarial activities of biguanide derivatives, sparking renewed interest in this chemical class for broader therapeutic applications.[3][4]
Core Pharmacophore and Primary Mechanisms of Action
The biguanide pharmacophore consists of two linked guanidine groups, creating a highly basic, hydrophilic, and cationic molecule at physiological pH.[5][6] The primary mechanism for the metabolic effects of biguanides like metformin and phenformin is the inhibition of mitochondrial respiratory chain complex I.[1][7] This action reduces ATP production, increases the cellular AMP:ATP ratio, and subsequently activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[1][2][8] Activated AMPK phosphorylates downstream targets to inhibit anabolic processes like gluconeogenesis and lipogenesis while promoting catabolic processes like fatty acid oxidation and glucose uptake.[2][9]
Another key target for certain biguanides, particularly the antimalarial drug proguanil (B194036), is dihydrofolate reductase (DHFR).[10][11] By mimicking the structure of folate, these compounds competitively inhibit DHFR, disrupting the synthesis of purines and pyrimidines, which is essential for cell growth and division in pathogens like Plasmodium falciparum.[11][12]
Structure-Activity Relationships by Therapeutic Area
The biological activity of biguanides is highly dependent on the nature of the substituents on the core structure. Lipophilicity, steric bulk, and electronic properties of these substituents dictate the compound's absorption, mitochondrial uptake, target affinity, and overall efficacy.
Antidiabetic Activity
The primary distinction among antidiabetic biguanides lies in the lipophilicity of their side chains, which correlates with both potency and the risk of adverse effects, particularly lactic acidosis.
-
Metformin: Features two small methyl groups, resulting in low lipophilicity. This contributes to its favorable safety profile and reliance on organic cation transporters (OCTs) for cellular uptake.[1][6] Its oral bioavailability is approximately 40-60%.[13]
-
Phenformin: Contains a more lipophilic phenylethyl group. This structural change increases its potency but also enhances its ability to inhibit mitochondrial respiration, leading to a higher risk of lactic acidosis and its eventual withdrawal from many markets.[1][3]
-
Buformin: Possesses an n-butyl group, giving it an intermediate lipophilicity and risk profile between metformin and phenformin.[1]
| Compound | Substituent | Relative Potency (Complex I Inhibition) | Plasma Half-life (oral) | Therapeutic Plasma Conc. | Primary Adverse Effect |
| Metformin | Two methyl groups | Lower | 4.0 - 8.7 hours[13] | 3.8 - 12.39 µM[1] | GI distress, B12 deficiency[14] |
| Phenformin | Phenylethyl group | Higher | ~11 hours[1] | ~0.97 µM[1] | High risk of lactic acidosis[14] |
| Buformin | n-butyl group | Higher | Not widely reported | Not widely reported | High risk of lactic acidosis[14] |
Anticancer Activity
The anticancer properties of biguanides are linked to both their metabolic effects (AMPK activation, mTOR inhibition) and direct impacts on cancer cell stress responses.[9][15] SAR studies aim to increase potency and selectivity for tumor cells.
-
Lipophilicity and Chain Length: Increasing the length of alkyl chains enhances antiproliferative activity. For example, proguanil derivatives with n-pentyl to n-octyl chains (5C-8C) showed significantly better anticancer abilities than proguanil itself.[16] Similarly, n-heptyl-containing biguanide derivatives exhibited potent activity, with IC50 values in the low micromolar range against several human cancer cell lines.[17]
-
Aromatic Substitutions: Modifying the aryl group significantly impacts activity. Introduction of ortho-substituents on the phenyl ring of phenformin analogues, such as methyl (compound 7) or chloro (compound 12), led to more potent inhibition of hypoxia-inducible factor (HIF)-1 and the unfolded protein response (UPR) compared to the parent compound.[18] Derivatives with an o-hydroxyphenyl substituent also showed high activity against colorectal cancer cells.[19]
-
Fluorine Moieties: The addition of fluorine-containing groups, such as trifluoromethoxy, can significantly enhance biological activity and anti-proliferative capabilities.[16]
| Compound/Derivative | Key Structural Feature | Target Cell Line(s) | IC50 Value (µM) | Reference |
| Proguanil | Parent compound | Various human cancer lines | Higher than derivatives | [17] |
| 10a-10c, 11d | n-heptyl group with halogenated phenyl | Various human cancer lines | 2.21 - 9.59 | [17] |
| 8C | Trifluoromethoxy-phenyl + n-octyl | Various human cancer lines | Significantly better than proguanil | [16] |
| Phenformin (1) | Phenylethyl group | HT29 (Glucose-deprived) | 26.5 | [20] |
| Compound 7 | o-methylphenyl group | HT29 (Glucose-deprived) | 2.8 | [18][20] |
| Compound 12 | o-chlorophenyl group | HT29 (Glucose-deprived) | 1.8 | [18][20] |
| 2c, 3c | o-hydroxyphenyl group | HCT116, SW620 | 20 - 27 | [19] |
Antimalarial & Antiprotozoal Activity (DHFR Inhibition)
The activity of biguanides like proguanil and its active metabolite cycloguanil (B1669406) against parasites relies on their ability to inhibit DHFR.
-
Proguanil: Acts as a prodrug, cyclizing in vivo to form cycloguanil, the active DHFR inhibitor.[4][21]
-
Aromatic Substituents: The N1-phenyl ring is crucial. A parabolic relationship exists between the hydrophobicity of substituents on this ring and binding affinity to wild-type DHFR.[22]
-
Biphenyl (B1667301) Derivatives: A biphenyl derivative of a dihydrotriazine (B2-07) was found to be a highly potent inhibitor of Toxoplasma gondii DHFR (tgDHFR) with an activity of 12 nM.[23][24]
| Compound | Target Enzyme | Activity (IC50) | Key Finding | Reference |
| Phenformin | E. coli DHFR | Ki ≈ 0.2 mM | ~100-fold more potent than metformin | [10][25] |
| Metformin | E. coli DHFR | Ki ≈ 20 mM | Competitive inhibitor | [10][25] |
| B2-07 | T. gondii DHFR | 12 nM | Highly potent biphenyl derivative | [12][23] |
| B2-02, B2-06, B2-07 | T. gondii DHFR | >100-fold more potent than trimethoprim | Improved potency over standard drugs | [12][24] |
Antiviral Activity
Studies on biguanide oligomers against HIV-1 have revealed a clear SAR based on molecular structure.
-
Linker Length and Lipophilicity: Increases in the length of the hydrocarbon linkers between biguanide units generally correlate with increased lipophilicity, leading to greater antiviral activity but also higher cytotoxicity.[26]
-
Optimal Therapeutic Index: The compound PEHMB, with biguanide units spaced by alternating ethylene (B1197577) and hexamethylene linkers, provided the best in vitro therapeutic index (CC50/IC50) among the compounds tested.[26]
Key Experimental Protocols
Evaluating the activity of biguanide derivatives requires specific and robust assays. Below are methodologies for three key experimental procedures.
Protocol: DHFR Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit DHFR by monitoring the oxidation of its cofactor, NADPH.[10][12]
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., pH 7.0 MTA buffer with EDTA and β-mercaptoethanol). Prepare stock solutions of DHFR enzyme, NADPH, the substrate dihydrofolate (DHF), and the test biguanide compound.
-
Pre-incubation: In a cuvette, pre-incubate the DHFR enzyme and NADPH for 2 minutes at 30°C to allow for conformational stabilization.[10]
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHF and the inhibitor compound to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. Determine IC50 or Ki values by plotting reaction rates against inhibitor concentrations using appropriate kinetic models (e.g., Lineweaver-Burk plots followed by secondary plots of slope vs. inhibitor concentration).[10]
Protocol: Lactate (B86563) Production Assay in Cell Culture
This assay quantifies lactate accumulation in the culture medium, an indicator of increased anaerobic glycolysis resulting from mitochondrial inhibition by biguanides.[14]
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a multi-well plate and grow to 70-80% confluency.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test biguanide (e.g., Metformin 0-5 mM). Include a positive control (e.g., a known inhibitor of oxidative phosphorylation).
-
Incubation: Incubate cells for a defined period (e.g., 24 hours).
-
Sample Collection: Carefully collect an aliquot of the culture medium from each well.
-
Lactate Measurement: Use a commercial colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions to measure lactate concentration.
-
Protein Quantification: Lyse the cells remaining in the wells and perform a protein assay (e.g., BCA) to determine the total protein concentration in each well.
-
Data Normalization: Normalize the measured lactate concentration to the protein concentration for each sample (e.g., µM lactate / mg protein) to account for differences in cell number.
Protocol: Western Blot for AMPK Activation
This protocol assesses the activation of AMPK by detecting its phosphorylation at the key Threonine-172 residue.[14]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the biguanide compound for the desired time. Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK, Thr172).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Repeat the process on the same membrane for total AMPK and a loading control (e.g., β-actin).
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and determine the ratio of p-AMPK to total AMPK to assess the level of activation.
General Synthesis of Biguanide Derivatives
The synthesis of biguanide derivatives is often achieved through a straightforward condensation reaction.[24][27] A common method involves the reaction of an appropriate aniline (B41778) or amine with dicyandiamide (B1669379) in the presence of an acid catalyst.[16][28]
General Procedure:
-
The starting amine (e.g., 4-(trifluoromethoxy)aniline) is reacted with sodium dicyandiamide, often with heating, to form an intermediate.[16]
-
This intermediate is then reacted with a second, corresponding amine (e.g., an alkylamine) in a suitable solvent like ethanol (B145695) or tetrahydrofuran.
-
The reaction mixture is typically refluxed for several hours.[24]
-
The final product, often a hydrochloride salt, is purified via column chromatography or recrystallization.[24][28]
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carewellpharma.in [carewellpharma.in]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biguanides and targeted anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - ProQuest [proquest.com]
- 17. Synthesis, Anticancer Activities, and Mechanism of N-heptyl-containing Biguanide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proguanil Hydrochloride | C11H17Cl2N5 | CID 9570076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Research Portal [researchdiscovery.drexel.edu]
- 27. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenformin's Impact on the Tumor Microenvironment: A Technical Guide
Abstract
Phenformin (B89758), a biguanide (B1667054) compound once used for type 2 diabetes, is experiencing a resurgence in oncology research due to its potent antitumor activities. Unlike its analogue metformin, phenformin exhibits greater bioavailability and potency, allowing it to profoundly influence cancer cell metabolism and the complex ecosystem of the tumor microenvironment (TME). This document provides an in-depth technical overview of phenformin's mechanisms of action within the TME, focusing on its role in metabolic reprogramming, modulation of immune cells, and inhibition of angiogenesis. We synthesize preclinical and clinical data, present detailed experimental protocols for key methodologies, and visualize complex signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Mitochondrial Complex I Inhibition
Phenformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I. This action has profound downstream effects on cellular energetics and signaling. By passing through the cell membrane, phenformin accumulates in the mitochondria and disrupts oxidative phosphorylation (OXPHOS). This leads to a decrease in ATP production and an increase in the cellular AMP/ATP ratio, which is a critical sensor of cellular energy status.
The elevated AMP/ATP ratio directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK works to restore energy homeostasis by stimulating catabolic processes and inhibiting anabolic pathways. A key target of AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis. Phenformin-induced AMPK activation leads to the inhibition of mTOR, resulting in cell cycle arrest and reduced proliferation. Additionally, phenformin can inhibit the mTOR pathway independent of AMPK by acting on Rag GTPase.
The inhibition of mitochondrial complex I also leads to an overproduction of reactive oxygen species (ROS), inducing significant oxidative stress. This ROS accumulation can trigger apoptosis and other forms of cell death in cancer cells. Furthermore, phenformin can induce endoplasmic reticulum (ER) stress, another pathway that can lead to apoptosis and autophagy, thereby contributing to its antitumor effects.
Caption: Core intracellular signaling pathway of phenformin.
Modulation of the Tumor Immune Microenvironment (TIME)
The TME is a critical determinant of cancer progression and response to therapy. Phenformin actively remodels the TIME, shifting it from an immunosuppressive to an immunogenic state.
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses, thereby promoting tumor immune evasion. Phenformin has been shown to selectively inhibit granulocytic MDSCs (G-MDSCs). This effect is mediated by the induction of ROS within the G-MDSCs, and the inhibitory effect can be attenuated by the antioxidant N-acetylcysteine. Clinical trial data confirms that phenformin treatment reduces tumor-infiltrating MDSCs in melanoma patients. This reduction in MDSCs is a key mechanism by which phenformin enhances the efficacy of immunotherapy.
Enhancement of T-Cell-Mediated Immunity
By reducing the population of immunosuppressive MDSCs, phenformin indirectly boosts T-cell function. In preclinical melanoma models, the combination of phenformin with anti-PD-1 antibody therapy significantly enhanced tumor growth inhibition. This combination therapy cooperatively increased the infiltration of CD8+ T-cells into the tumor and decreased the levels of proteins critical for MDSC-mediated immune suppression.
However, the effects on T-cells can be complex. Some studies suggest that while phenformin targets tumor oxygen consumption to alleviate hypoxia, it may have differential effects on T-cell priming and activation compared to metformin. In vitro, activating T-cells in the presence of phenformin led to enhanced expression of activation markers like CD25 and Granzyme B.
Methodological & Application
Application Notes and Protocols for In Vitro Buformin Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buformin (B1668040), a biguanide (B1667054) oral hypoglycemic agent, has garnered significant interest for its potential anticancer properties. Like its analog metformin, buformin has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of buformin, enabling researchers to effectively evaluate its therapeutic potential. The provided methodologies focus on common and robust assays for determining cell viability, apoptosis induction, and understanding the underlying mechanism of action.
Data Presentation: Buformin IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for buformin in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| ECC-1 | Endometrial Cancer | 150 | 72 hours | [1] |
| Ishikawa | Endometrial Cancer | 8 | 72 hours | [1] |
| H460 | Lung Cancer | ~1000 | 72 hours | [1] |
| C33A | Cervical Cancer | 236.2 | Not Specified | |
| Hcc94 | Cervical Cancer | 166.1 | Not Specified | |
| SiHa | Cervical Cancer | 622.8 | Not Specified | |
| HeLa | Cervical Cancer | 1202 | Not Specified | |
| Beas-2B | Non-cancerous Lung | ~2500 | 72 hours | [1] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Buformin hydrochloride
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Buformin Treatment:
-
Prepare a stock solution of buformin in sterile water or PBS.
-
Perform serial dilutions of buformin in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of buformin. Include a vehicle control (medium without buformin).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the buformin concentration to determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Buformin-treated and control cells
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed and treat cells with buformin as described in the MTT assay protocol in 6-well plates.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, which serves as an indicator of cytotoxicity.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Buformin-treated and control cells in a 96-well plate
-
Microplate reader
Protocol:
-
Sample Collection:
-
Seed and treat cells with buformin as described in the MTT assay protocol.
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
-
Incubation:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Controls and Calculation:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis solution (provided in the kit).
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Experimental Workflow for Buformin Cytotoxicity Testing
Caption: Workflow for assessing buformin cytotoxicity in vitro.
Buformin's Mechanism of Action: AMPK/mTOR Signaling Pathway
Caption: Simplified AMPK/mTOR signaling pathway affected by buformin.
References
Experimental Protocol for Buformin Treatment in Mouse Models: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing buformin (B1668040) in preclinical mouse models. It outlines detailed experimental protocols for cancer xenograft studies, including drug preparation, administration, and subsequent molecular analysis. The provided information is intended to ensure reproducibility and aid in the investigation of buformin's therapeutic potential.
Introduction
Buformin, a biguanide (B1667054) oral antihyperglycemic agent, has garnered significant interest for its potential anticancer properties.[1][2][3] Like its analog metformin, buformin's mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Activation of AMPK leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is frequently dysregulated in cancer, thereby suppressing cell growth, proliferation, and invasion.[2][3][4] Preclinical studies in various cancer models have demonstrated buformin's potent anti-tumor activities.[3][4] This application note provides detailed protocols for researchers investigating the effects of buformin in mouse models of cancer.
Materials and Reagents
-
Buformin hydrochloride (Supplier to be sourced by the end-user)
-
Vehicle for oral gavage (e.g., sterile water, 0.5% methyl cellulose)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Matrigel (optional, for tumor cell implantation)
-
Anesthetics for mice (e.g., ketamine/xylazine cocktail, isoflurane)
-
Syringes and needles (various gauges)
-
Animal feeding needles (for oral gavage)
-
Calipers for tumor measurement
-
Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)
Experimental Protocols
Buformin Dosing and Administration
The selection of buformin dosage and administration route is critical for achieving desired therapeutic effects while minimizing potential toxicity. The following table summarizes dosages and administration methods reported in mouse and rat studies.
| Parameter | Details | Reference |
| Administration Route | Oral Gavage | [3] |
| In Diet | [5][6] | |
| Drinking Water | [7][8] | |
| Dosage (Oral Gavage) | 200 mg/kg/day | [3] |
| Dosage (In Diet) | 7.6 mmol/kg of chow (approximately 1.2 g of buformin/kg of chow) | [5][6] |
| Dosage (Drinking Water) | 250 mg/kg body weight adjusted to weights weekly | [7] |
| Treatment Duration | 4 weeks (5 days/week) | [3] |
| 10 weeks | [6] | |
| Vehicle (Oral Gavage) | Not specified, but sterile water or 0.5% methyl cellulose (B213188) are common. | [9] |
Protocol for Oral Gavage:
-
Preparation of Buformin Solution:
-
Calculate the required amount of buformin based on the mouse's body weight and the desired dose (e.g., 200 mg/kg).
-
Dissolve the calculated amount of buformin hydrochloride in a suitable vehicle like sterile water or 0.5% methyl cellulose. Ensure complete dissolution. The volume for gavage should typically be around 0.1-0.2 mL for a 20-25g mouse.
-
-
Animal Handling and Gavage Procedure:
-
Gently restrain the mouse.
-
Insert a ball-tipped feeding needle attached to a syringe into the mouse's esophagus.
-
Slowly administer the buformin solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Coating the gavage needle with sucrose (B13894) may reduce stress and improve animal welfare.[9]
-
Protocol for Administration in Diet:
-
Diet Preparation:
-
Thoroughly mix the calculated amount of buformin (e.g., 1.2 g/kg of chow) with the powdered rodent diet to ensure uniform distribution.[6]
-
Pellet the diet or provide it in a powdered form in a suitable feeder.
-
-
Monitoring:
-
Monitor food consumption to estimate the actual dose of buformin ingested by each animal.
-
Ensure fresh medicated diet is provided regularly.
-
Protocol for Administration in Drinking Water:
-
Preparation of Medicated Water:
-
Dissolve the calculated amount of buformin in the drinking water. The concentration should be adjusted based on the average daily water consumption of the mice to achieve the target dose (e.g., 250 mg/kg).[7]
-
-
Monitoring:
-
Measure daily water intake for at least three days before starting the treatment to establish a baseline.[10]
-
Continue to monitor water consumption throughout the experiment to ensure adequate hydration and drug intake.[10][11]
-
Protect the water bottle from light if the compound is light-sensitive.[10]
-
Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of subcutaneous tumors in immunocompromised mice.
Workflow for Subcutaneous Tumor Xenograft Model
Caption: Workflow for establishing a subcutaneous tumor xenograft mouse model.
Detailed Protocol:
-
Cell Culture: Culture cancer cells in the appropriate medium supplemented with FBS and antibiotics until they reach 70-80% confluency.[3]
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.[3]
-
-
Cell Washing and Resuspension:
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS or serum-free medium at a concentration of 1-5 x 10^7 cells/mL.[5] For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor engraftment.
-
-
Animal Preparation: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice). Allow them to acclimatize for at least 3-5 days before the experiment.[3]
-
Subcutaneous Injection:
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[3]
-
-
Initiation of Buformin Treatment:
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Begin buformin administration according to the chosen protocol (oral gavage, in diet, or in drinking water).
-
Western Blot Analysis for AMPK Activation
This protocol is for assessing the activation of AMPK in tumor tissues.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Detailed Protocol:
-
Tissue Lysis:
-
Excise the tumor tissue from the mouse at the end of the experiment and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
-
Protein Quantification:
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) overnight at 4°C.[12][15]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPK or a housekeeping protein like β-actin or GAPDH.[16]
-
Data Presentation and Expected Outcomes
Quantitative data from buformin treatment studies should be summarized in tables for clear comparison between control and treated groups.
Table 1: Effect of Buformin on Tumor Growth in a Xenograft Model
| Treatment Group | Number of Mice (n) | Average Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Control (Vehicle) | 10 | [Insert Value] | - |
| Buformin (200 mg/kg) | 10 | [Insert Value] | [Insert Value] |
Table 2: Effect of Buformin on Physiological Parameters
| Treatment Group | Blood Glucose (mg/dL) ± SEM | Blood Lactate (B86563) (mmol/L) ± SEM | Body Weight (g) ± SEM |
| Control (Vehicle) | [Insert Value] | [Insert Value] | [Insert Value] |
| Buformin (200 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] |
Note: Buformin treatment may lead to a slight decrease in blood glucose levels, but significant hypoglycemia is not commonly reported in non-diabetic models.[1][17] An increase in lactate levels is a potential side effect, particularly at higher doses or in models with renal impairment.[13][18]
Signaling Pathway
Buformin's primary mechanism of action involves the activation of the AMPK signaling pathway, leading to the inhibition of mTOR and its downstream targets, which ultimately suppresses cancer cell proliferation and growth.
Buformin Signaling Pathway
Caption: Simplified diagram of the Buformin-AMPK-mTOR signaling pathway.
Conclusion
This application note provides a framework for conducting preclinical studies with buformin in mouse models. The detailed protocols for drug administration, tumor xenograft establishment, and molecular analysis are intended to facilitate reproducible and robust research into the anticancer effects of this promising biguanide. Careful consideration of dosage, administration route, and potential side effects is essential for successful experimental outcomes.
References
- 1. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Buformin inhibits the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues of MMTV-erbB-2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin-induced reductions in tumor growth involves modulation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Buformin in Human Plasma
This document provides detailed protocols for the quantitative analysis of buformin (B1668040), an oral antihyperglycemic agent of the biguanide (B1667054) class, in human plasma samples. The methods described herein are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a robust and widely accessible method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.
Method 1: HPLC with Ultraviolet (UV) Detection
This method is suitable for routine analysis and pharmacokinetic studies where high sensitivity is not the primary requirement. It relies on protein precipitation for sample clean-up followed by separation on a reversed-phase or silica (B1680970) column and UV detection.
Quantitative Data Summary
| Parameter | Method A | Method B |
| Analyte | Buformin | Buformin |
| Internal Standard (IS) | Phenformin[1] | Metformin[2][3] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation with Acetonitrile (B52724), wash with Dichloromethane[2][3] |
| Chromatographic Column | Octadecyl silica (C18)[1] | Silica[2][3] |
| Mobile Phase | Ion-paired reversed-phase (details not specified)[1] | 0.03 M Diammonium hydrogen phosphate (B84403) buffer (pH 7) : Methanol (B129727) (250:750, v/v)[2][3] |
| Flow Rate | Not Specified | 1.0 mL/min[2][3] |
| Detection Wavelength | 233 nm[1] | 236 nm[2][3] |
| Retention Time (Buformin) | Not Specified | 9.8 min[2][3] |
| Retention Time (IS) | Not Specified | 15.4 min[2][3] |
| Linearity Range | Not Specified | 20 - 2000 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | ~50 ng/mL (0.05 µg/mL)[1] | 20 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 9%[1] | ≤ 8.3%[2][3] |
| Inter-day Precision (%RSD) | < 9%[1] | ≤ 8.3%[2][3] |
| Accuracy (%RE) | Not Specified | Within 10.1%[2][3] |
Detailed Experimental Protocol (Based on Method B)
1. Materials and Reagents
-
Buformin Hydrochloride (Reference Standard)
-
Metformin (B114582) Hydrochloride (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Dichloromethane (B109758) (Analytical Grade)
-
Diammonium hydrogen phosphate (Analytical Grade)
-
Water (HPLC Grade or equivalent)
-
Human Plasma with K2EDTA as anticoagulant
2. Preparation of Solutions
-
Stock Solution (Buformin): Accurately weigh and dissolve buformin hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Stock Solution (Metformin IS): Accurately weigh and dissolve metformin hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.
-
Mobile Phase: Prepare a 0.03 M diammonium hydrogen phosphate buffer, adjust the pH to 7.0, and mix with methanol in a 25:75 (v/v) ratio. Filter and degas the solution before use.[2][3]
3. Sample Preparation
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the metformin internal standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[2][3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 400 µL of dichloromethane and vortex for 1 minute to wash the extract.[2][3]
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully collect the upper aqueous/organic layer and transfer it to an autosampler vial.
-
Inject a specified volume (e.g., 50 µL) into the HPLC system.
4. HPLC-UV Instrumentation and Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Mobile Phase: 0.03 M Diammonium hydrogen phosphate buffer (pH 7) : Methanol (25:75, v/v)[2][3]
-
Injection Volume: 50 µL
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for applications requiring high sensitivity and selectivity, such as studies involving low doses of buformin. The protocol involves a simple protein precipitation followed by UPLC or HPLC separation and detection by a triple quadrupole mass spectrometer. While specific methods for buformin are less common, methods for the simultaneous analysis of similar biguanides like metformin can be readily adapted.
Quantitative Data Summary (Adapted from Metformin Methods)
| Parameter | Representative LC-MS/MS (B15284909) Method |
| Analyte | Buformin |
| Internal Standard (IS) | Deuterated Buformin (preferred), Phenformin, or Metformin-d6[4] |
| Sample Preparation | Protein Precipitation with Acetonitrile[5][6] |
| Chromatographic Column | C18, 5 µm (e.g., 50 mm x 4.6 mm)[5] |
| Mobile Phase | 0.1% Formic acid in Water : Acetonitrile (60:40, v/v)[5][6] |
| Flow Rate | 0.5 - 1.0 mL/min (typical) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Buformin) | To be optimized (e.g., precursor ion m/z 158.1 -> product ion) |
| MRM Transition (IS) | To be optimized based on selected IS |
| Linearity Range | Expected to be in the low ng/mL range (e.g., 5 - 5000 ng/mL for metformin)[5] |
| Lower Limit of Quantification (LLOQ) | Expected to be ≤ 5 ng/mL |
| Intra/Inter-day Precision (%RSD) | Should be < 15% |
| Accuracy (%RE) | Should be within ±15% |
Detailed Experimental Protocol
1. Materials and Reagents
-
Buformin Hydrochloride (Reference Standard)
-
Appropriate Internal Standard (e.g., Deuterated Buformin)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma with K2EDTA as anticoagulant
2. Preparation of Solutions
-
Stock and Working Solutions: Prepare as described in the HPLC-UV method, using LC-MS grade solvents.
3. Sample Preparation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[7]
4. LC-MS/MS Instrumentation and Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, < 5 µm particle size (e.g., 50 mm x 2.1 mm)[8]
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile. Use a suitable isocratic or gradient elution.[5]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer Settings:
-
Ionization: ESI Positive
-
MRM Transitions: Optimize source and compound parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of buformin and the chosen IS. The precursor ion for buformin is [M+H]⁺.
-
Dwell Time: ~100-200 ms per transition.
-
Method Validation
All bioanalytical methods must be validated to ensure reliability, reproducibility, and accuracy.[9] Validation should be performed according to regulatory guidelines from bodies such as the FDA or EMA.[10][11]
Key Validation Parameters
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous components or other substances in the plasma sample. Assessed by analyzing at least six blank plasma sources.
-
Linearity and Range: The relationship between the instrument response and the known concentration of the analyte. A calibration curve with at least six non-zero standards should be prepared. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy refers to the closeness of measured values to the nominal value, while precision measures the variability of repeated measurements. Assessed at a minimum of four QC levels: LLOQ, Low QC, Medium QC, and High QC. Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy (RE%) and ≤15% (≤20% for LLOQ) for precision (RSD%).[10]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2][3]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting, undetected plasma components on the ionization of the analyte and IS.
-
Stability: The stability of buformin in plasma under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[12]
Visualizations
Caption: Experimental workflow for buformin quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. A new method for determination of buformin in plasma and urine by ion-paired reversed-phase HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated HPLC method with ultraviolet detection for the determination of buformin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC method with ultraviolet detection for the determination of buformin in plasma. | Semantic Scholar [semanticscholar.org]
- 4. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative determination of Metformin in human plasma by UPLC-MS/MS and results of a 12-month pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. ijpras.com [ijpras.com]
Measuring the Metabolic Effects of Biguanides Using the Seahorse XF Analyzer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanides, such as metformin (B114582) and phenformin, are a class of drugs primarily used in the treatment of type 2 diabetes. Their mechanism of action involves complex effects on cellular metabolism, most notably the inhibition of mitochondrial respiratory chain complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4][5] The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of key indicators of mitochondrial respiration and glycolysis in live cells, providing valuable insights into the metabolic perturbations induced by biguanides.[6][7][8]
This document provides detailed application notes and protocols for utilizing the Seahorse XF Analyzer to measure the metabolic effects of biguanides. It is intended for researchers, scientists, and drug development professionals working to understand the mechanism of action of these compounds and to discover new therapeutic applications.
Key Metabolic Parameters Measured by Seahorse XF Technology
The Seahorse XF Analyzer measures two key parameters of cellular metabolism:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.[6][9]
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily due to the production and extrusion of lactate.[6][9]
By monitoring these rates in real-time and in response to the sequential injection of metabolic modulators, a comprehensive profile of a cell's metabolic phenotype and function can be generated.[8]
Signaling Pathway of Biguanide Action
Biguanides exert their effects through a well-defined signaling pathway that culminates in the modulation of cellular metabolism.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. lurm.univr.it [lurm.univr.it]
- 8. agilent.com [agilent.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Buformin-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buformin (B1668040), a biguanide (B1667054) analogous to metformin, has demonstrated significant anti-proliferative and anti-metastatic effects in various cancer cell lines.[1] Its primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[1][2] The development of resistance to anti-cancer agents is a major obstacle in oncology. Establishing buformin-resistant cancer cell lines in vitro is an essential tool for understanding the molecular mechanisms underlying this resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.
This document provides a detailed methodology for generating and characterizing a buformin-resistant cancer cell line using a gradual dose-escalation approach.[3]
Data Presentation
Table 1: Reported IC50 Values of Buformin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment |
| ECC-1 | Endometrial Cancer | ~8 | 72 hours |
| Ishikawa | Endometrial Cancer | ~150 | 72 hours |
| C33A | Cervical Cancer | 236.2 | Not Specified |
| Hcc94 | Cervical Cancer | 166.1 | Not Specified |
| SiHa | Cervical Cancer | 622.8 | Not Specified |
| HeLa | Cervical Cancer | 1202 | Not Specified |
| U-2 OS | Osteosarcoma | 69.1 | 72 hours |
Note: IC50 values can vary depending on the specific experimental conditions and the cell viability assay used.[1][2][4]
Experimental Protocols
Protocol 1: Determination of Buformin IC50 in the Parental Cell Line
This protocol is essential to establish the baseline sensitivity of the cancer cell line to buformin.
1.1. Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Buformin hydrochloride (dissolved in sterile water or DMSO to create a stock solution)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
1.2. Procedure:
-
Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of buformin dilutions in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing varying concentrations of buformin. Include a vehicle control (medium with the same concentration of DMSO or water as the highest buformin concentration).
-
Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each buformin concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of buformin that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Development of a Buformin-Resistant Cell Line
This protocol utilizes a stepwise increase in buformin concentration to select for a resistant cell population.[3]
2.1. Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Buformin hydrochloride stock solution
-
Culture flasks or dishes
2.2. Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with buformin at a concentration equal to the IC10 or IC20, as determined in Protocol 1.
-
Monitoring and Subculturing: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells have adapted and are growing steadily in the presence of the initial buformin concentration, gradually increase the concentration of buformin in the culture medium. A 1.5- to 2.0-fold increase at each step is a common strategy.[3]
-
Iterative Selection: Repeat the process of monitoring, allowing surviving cells to repopulate, and subculturing with each incremental increase in buformin concentration. This process can take several months.[3]
-
Establishment of Resistance: A buformin-resistant cell line is considered established when it can proliferate in a buformin concentration that is significantly higher (e.g., 5- to 10-fold or more) than the IC50 of the parental cell line.[3]
-
Cryopreservation: Once established, cryopreserve the resistant cells at various passages to ensure a consistent supply for future experiments.
Protocol 3: Characterization of the Buformin-Resistant Cell Line
3.1. Confirmation of Resistance:
-
Perform a cell viability assay (as described in Protocol 1) on both the parental and the established buformin-resistant cell lines.
-
Compare the IC50 values to quantify the degree of resistance. A significant increase in the IC50 value of the resistant line confirms the resistant phenotype.[3]
3.2. Stability of the Resistant Phenotype:
-
Culture the resistant cell line in a buformin-free medium for an extended period (e.g., several passages over 1-3 months).[5]
-
Periodically re-evaluate the IC50 to determine if the resistance is stable or reversible in the absence of selective pressure.
3.3. Investigation of Resistance Mechanisms:
-
Western Blot Analysis: Investigate changes in the expression and phosphorylation status of key proteins in the AMPK/mTOR signaling pathway (e.g., p-AMPK, AMPK, p-S6, S6).[1][4]
-
Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing to identify changes in the expression of genes potentially involved in drug resistance.
-
Metabolic Assays: Assess changes in cellular metabolism, such as glucose uptake, lactate (B86563) production, and ATP levels, as buformin is known to affect cellular energetics.[4]
Mandatory Visualization
Caption: Workflow for developing a buformin-resistant cancer cell line.
Caption: Simplified Buformin signaling pathway via AMPK and mTOR.
References
- 1. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buformin suppresses osteosarcoma via targeting AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
Application of Buformin in Patient-Derived Xenograft (PDX) Models: Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from a patient are directly implanted into immunodeficient mice, have emerged as a highly predictive preclinical platform for evaluating anti-cancer therapies.[1][2][3][4] These models are known to retain the principal histological and genetic characteristics of the original patient tumor, offering a more accurate representation of human cancer biology compared to traditional cell line-derived xenografts.[3][5][6] Buformin (B1668040), a biguanide (B1667054) anti-diabetic drug, has demonstrated potent anti-cancer effects in various preclinical studies, often showing greater efficacy than the more commonly studied metformin (B114582).[7][8][9] This document provides detailed application notes and synthesized protocols for the utilization of buformin in PDX models, aimed at guiding researchers in the preclinical assessment of its therapeutic potential.
Application Notes
Buformin exerts its anti-neoplastic effects primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][10] This leads to the suppression of cancer cell proliferation, invasion, and induction of cell cycle arrest.[7][10] Studies in various cancer cell lines, including cervical and endometrial cancer, have shown that buformin can inhibit cell proliferation in a dose-dependent manner.[7][10]
In a comparative study using a rat model of chemically induced mammary carcinogenesis, buformin was found to significantly decrease cancer incidence, multiplicity, and burden, whereas metformin and phenformin (B89758) had no statistically significant effect.[8][9] This suggests that buformin may possess superior anti-cancer activity among the biguanides in certain contexts. Furthermore, buformin has been shown to synergize with conventional chemotherapeutic agents like paclitaxel (B517696), enhancing their cytotoxic effects and potentially allowing for lower, less toxic dosing regimens.[7][10]
The application of buformin in PDX models can serve several key research objectives:
-
Efficacy Assessment: Evaluating the single-agent efficacy of buformin across a panel of PDX models representing different cancer types and molecular subtypes.
-
Combination Therapy: Investigating the synergistic or additive effects of buformin when combined with standard-of-care chemotherapies or targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers of response or resistance to buformin by correlating treatment outcomes with the genomic and proteomic profiles of the PDX models.
-
Mechanism of Action Studies: Elucidating the in vivo mechanisms of buformin's anti-cancer effects by analyzing signaling pathway modulation within the tumor tissue of treated PDX models.
Data Presentation: Summary of In Vitro and In Vivo Findings
The following tables summarize key quantitative data from preclinical studies on buformin and other biguanides, providing a basis for dose selection and experimental design in PDX models.
Table 1: In Vitro IC50 Values of Buformin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Buformin IC50 | Metformin IC50 | Reference |
| ECC-1 | Endometrial Cancer | 8 µM | 1.4 mM | [7] |
| Ishikawa | Endometrial Cancer | 150 µM | 1.6 mM | [7] |
Table 2: Comparative Efficacy of Biguanides in a Rat Mammary Carcinogenesis Model
| Treatment Group | Cancer Incidence (%) | Cancer Multiplicity (tumors/rat) | Cancer Burden ( g/rat ) | Reference |
| Control | 83 | 2.8 | 3.5 | [9] |
| Metformin (9.3 mmol/kg diet) | 87 | 3.1 | 4.2 | [9] |
| Buformin (7.6 mmol/kg diet) | 57 | 1.2 | 0.8 | [9] |
| Phenformin (5.0 mmol/kg diet) | 77 | 2.1 | 2.1 | [9] |
Experimental Protocols
The following are detailed, synthesized protocols for the application of buformin in PDX models. These protocols are based on established methodologies for PDX studies and available data on biguanide administration.
Protocol 1: Establishment and Propagation of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Surgically implant a small fragment (approx. 3x3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse, sterilely excise the tumor, and passage it into a new cohort of mice for expansion. PDX models are typically used for therapeutic studies between passages 3 and 8 to ensure stability.
Protocol 2: Buformin Administration in PDX Models
-
Animal Cohort: Once tumors in a cohort of PDX mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n ≥ 5 per group).
-
Buformin Preparation: Dissolve buformin hydrochloride in sterile phosphate-buffered saline (PBS) or sterile water.
-
Administration:
-
Administer buformin to the treatment group via oral gavage at a dose range of 200-400 mg/kg body weight, once daily. This dosage is adapted from studies using metformin in PDX models and should be optimized for buformin based on tolerability studies.[11]
-
Administer an equivalent volume of the vehicle (PBS or water) to the control group.
-
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until the tumors in the control group reach the predetermined endpoint.
-
Monitoring:
-
Measure tumor volume twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status weekly.
-
Protocol 3: Evaluation of Therapeutic Response
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis:
-
Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for immunohistochemical (IHC) analysis of biomarkers such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and key signaling proteins (e.g., p-AMPK, p-mTOR).
-
Snap-freeze another portion of the tumor in liquid nitrogen for subsequent Western blot or molecular analysis to assess the modulation of target signaling pathways.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Diagram of the primary signaling pathway affected by buformin in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of patient-derived tumor xenograft models and tumor organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Applications of patient-derived tumor xenograft models and tumor organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin Treatment Does Not Inhibit Growth of Pancreatic Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mammary Carcinogenesis in Biguanide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing mammary carcinogenesis in rodent models for the purpose of studying the effects of biguanides, such as metformin (B114582), buformin (B1668040), and phenformin (B89758). This document outlines established chemical and transgenic methodologies, summarizes key quantitative data from relevant studies, and illustrates the associated molecular pathways and experimental workflows.
Introduction
Chemically-induced and transgenic rodent models are invaluable tools for investigating the etiology of breast cancer and for the preclinical evaluation of potential chemopreventive and therapeutic agents. The biguanide (B1667054) class of drugs, most notably metformin, has garnered significant interest for its potential anticancer properties.[1][2] Epidemiological studies have suggested a lower incidence of breast cancer in diabetic patients treated with metformin.[2] The primary proposed mechanisms of action involve the activation of AMP-activated protein kinase (AMPK) and a reduction in circulating insulin (B600854) and insulin-like growth factor-1 (IGF-1).[1][3] This document provides detailed protocols for inducing mammary tumors to test the efficacy of biguanides in a controlled preclinical setting.
Experimental Protocols
Two of the most widely used methods for inducing mammary carcinogenesis in rodents are the administration of chemical carcinogens, namely 7,12-dimethylbenz(a)anthracene (DMBA) and N-methyl-N-nitrosourea (MNU). Additionally, transgenic mouse models that spontaneously develop mammary tumors are also employed.
Protocol 1: DMBA-Induced Mammary Carcinogenesis in Rats
This protocol is adapted from studies using Sprague-Dawley rats, which are highly susceptible to DMBA-induced mammary tumors.[4][5][6]
Materials:
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Gavage needles
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Upon arrival, allow the rats to acclimate to the housing facility for at least one week.
-
Carcinogen Preparation: Prepare the DMBA solution by dissolving it in either corn oil or sesame oil. A common concentration is 20 mg/mL.[8] The solution can be mixed using a vortex mixer.[5]
-
DMBA Administration: At 50-56 days of age, administer a single dose of DMBA via oral gavage.[9] Dosages can range from 20 mg/kg to 80 mg/kg body weight.[5][8] Some protocols utilize multiple lower doses, for instance, four weekly doses of 5 mg DMBA.[4]
-
Biguanide Treatment: Biguanide treatment can be initiated at various time points depending on the study design (e.g., prevention or treatment). For prevention studies, treatment can start a few days after DMBA administration. Administration can be through oral gavage or mixed in the diet.
-
Tumor Monitoring: Beginning approximately 4-6 weeks after DMBA administration, palpate the mammary glands weekly to detect the appearance of tumors.[4][7] Record the date of appearance, location, and size of each tumor.
-
Endpoint Collection: The study is typically terminated after a predetermined period (e.g., 18-27 weeks).[4][7] At necropsy, tumors are excised, counted, weighed, and fixed for histopathological analysis.
Protocol 2: MNU-Induced Mammary Carcinogenesis in Rats
This protocol utilizes N-methyl-N-nitrosourea (MNU), a direct-acting alkylating agent, to induce mammary tumors in rats.[9][10][11]
Materials:
-
N-methyl-N-nitrosourea (MNU)
-
Sterile acidified normal saline (pH 4.0)[10]
-
Injection supplies (syringes, needles)
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate the rats to the facility for at least one week.
-
Carcinogen Preparation: Prepare the MNU solution immediately before use by dissolving it in sterile acidified saline. A common concentration is 10 mg/mL.[10]
-
MNU Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of MNU at a dose of 50 mg/kg body weight.[9][13]
-
Biguanide Treatment: Initiate biguanide administration as per the study design. For example, in a post-initiation study, biguanides were administered in the diet starting after the MNU injection.[13]
-
Tumor Monitoring: Palpate the rats for mammary tumors weekly, starting 6-8 weeks after the MNU injection.[10] Record tumor data as described in the DMBA protocol.
-
Endpoint Collection: Terminate the experiment at a predetermined time point. Collect and process tumors for analysis.
Protocol 3: Transgenic Mouse Model of Mammary Carcinogenesis (MMTV-neu)
This protocol uses a transgenic mouse model, FVB/N-Tg(MMTVneu)202Mul/J, which expresses the rat neu (ErbB2/HER2) oncogene in the mammary epithelium, leading to the spontaneous development of mammary tumors.[14][15]
Materials:
-
Standard or specialized diet (for incorporating biguanides)
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation and Genotyping: Acclimate mice and confirm their genotype if necessary.
-
Biguanide Treatment: Begin the administration of the biguanide in the diet at a specified age, for example, at 6-8 weeks of age for a prevention study.[15]
-
Tumor Monitoring: Start weekly palpation for mammary tumors at an age when tumors are expected to appear (e.g., 4 months of age).[16]
-
Endpoint Collection: Mice are typically sacrificed when tumors reach a certain size or at a predetermined study endpoint. Tumors are then collected and analyzed.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of biguanides on mammary carcinogenesis.
Table 1: Effect of Biguanides on MNU-Induced Mammary Carcinogenesis in Rats
| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Burden ( g/rat ) | Latency (days) | Reference |
| Control | - | 93 | 3.6 | 6.8 | 75 | [13] |
| Metformin | 9.3 mmol/kg diet | 93 | 3.5 | 7.9 | 70 | [13] |
| Buformin | 7.6 mmol/kg diet | 70 | 1.8 | 1.9 | 84 | [13] |
| Phenformin | 5.0 mmol/kg diet | 87 | 3.0 | 5.0 | 77 | [13] |
*Statistically significant difference compared to the control group.
Table 2: Effect of Metformin on DMBA-Induced Mammary Carcinogenesis in Rats
| Treatment Group | Dose | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Final Tumor Weight (g) | Reference |
| Control | - | 100 | 4.9 | 2.4 | [4] |
| Metformin | 5 mg/day | 100 | 4.7 | 3.1 | [4] |
No statistically significant differences were observed in this particular study.
Visualization of Pathways and Workflows
Signaling Pathways
Biguanides are known to modulate several key signaling pathways involved in cancer cell metabolism, proliferation, and survival. The primary mechanism involves the activation of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and protein synthesis.[3][17] Furthermore, biguanides can indirectly affect cancer cells by reducing systemic insulin levels, thereby dampening the pro-proliferative PI3K/Akt signaling cascade.[3][18]
Caption: Biguanide signaling pathways in mammary cancer cells.
Experimental Workflow
The general workflow for studying the effects of biguanides on induced mammary carcinogenesis involves several key stages, from animal model selection to data analysis.
Caption: Experimental workflow for biguanide studies.
Conclusion
The protocols and data presented provide a framework for investigating the role of biguanides in mammary carcinogenesis. The choice of model and experimental design is critical, as evidenced by the varying outcomes in the literature. While some studies with metformin have shown a lack of efficacy in non-diabetic models, other biguanides like buformin have demonstrated significant anticancer effects in similar models.[13] Careful consideration of the specific biguanide, its dosage, and the timing of administration relative to carcinogen exposure is essential for designing robust and informative preclinical studies. The signaling pathways outlined provide a basis for mechanistic investigations into the observed effects.
References
- 1. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin in Breast Cancer: Molecular Mechanisms, Preclinical Evidence and Clinical Implications | Journal of Education, Health and Sport [apcz.umk.pl]
- 3. Metformin: A therapeutic opportunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 13 week magnetic field exposures on DMBA-initiated mammary gland carcinomas in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pvj.com.pk [pvj.com.pk]
- 6. Charles River Sprague Dawley Rats Lack Early Age-Dependent Susceptibility to DMBA-Induced Mammary Carcinogenesis [ijbs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. A combination of green tea extract, specific nutrient mixture and quercetin: An effective intervention treatment for the regression of N-methyl-N-nitrosourea (MNU)-induced mammary tumors in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of mammary gland tumour in rats using N-methyl-N-nitroso urea and their histopathology | Semantic Scholar [semanticscholar.org]
- 12. Modulation of N-methyl-N-nitrosourea induced mammary tumors in Sprague–Dawley rats by combination of lysine, proline, arginine, ascorbic acid and green tea extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prevention of mammary carcinogenesis in MMTV-neu mice by targeting RLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prevention of Mammary Carcinogenesis in MMTV-neu Mice by Cruciferous Vegetable Constituent Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MMTV-Neu/P53KO (ER−) mouse mammary cancer model [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Detecting Biguanide-Induced Lactic Acidosis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biguanides, particularly metformin (B114582), are a class of oral antihyperglycemic agents widely used in the management of type 2 diabetes mellitus. A rare but serious adverse effect associated with biguanide (B1667054) therapy is lactic acidosis, a metabolic condition characterized by the accumulation of lactate (B86563) in the blood, leading to a decrease in physiological pH.[1] Animal models are indispensable for studying the pathophysiology of biguanide-induced lactic acidosis and for the preclinical safety assessment of new chemical entities. These application notes provide detailed methodologies for inducing and detecting biguanide-associated lactic acidosis in various animal models.
The primary mechanism of biguanide-induced lactic acidosis involves the inhibition of mitochondrial respiratory chain complex I.[2][3] This impairment of oxidative phosphorylation leads to a decrease in cellular ATP production and a shift towards anaerobic glycolysis to meet energy demands. Consequently, there is an overproduction of pyruvate (B1213749), which is then converted to lactate, leading to its accumulation.[3][4] Furthermore, biguanides can inhibit hepatic gluconeogenesis, a process that utilizes lactate, thereby reducing its clearance from the bloodstream.[3][5]
Data Presentation
The following tables summarize quantitative data from studies on biguanide-induced lactic acidosis in animal models. These tables provide a clear comparison of key biomarkers between control and treated groups.
Table 1: Blood Gas and Lactate Levels in a Rat Model of Metformin-Induced Lactic Acidosis
| Parameter | Control Group (mean ± SD) | Metformin-Treated Group (mean ± SD) | Reference |
| Blood pH | 7.47 ± 0.02 | 7.25 ± 0.05 | [6] |
| pCO₂ (Torr) | 34.5 ± 3.0 | 40.2 ± 3.5 | [6] |
| HCO₃⁻ (mmol/L) | 25.5 ± 1.5 | 18.0 ± 2.0 | [6] |
| Blood Lactate (mmol/L) | 2.4 ± 0.3 | 4.1 ± 0.3 | [7] |
*Statistically significant difference compared to the control group.
Table 2: Tissue Metabolite Levels in a Rat Model of Metformin-Induced Lactic Acidosis
| Parameter | Control Group (mean ± SEM) | Metformin-Treated Group (mean ± SEM) | Reference |
| Hepatic Lactate (µmol/g) | 2.1 ± 0.2 | 3.8 ± 0.4 | [5] |
| Hepatic Pyruvate (µmol/g) | 0.15 ± 0.02 | 0.25 ± 0.03 | [7] |
| Hepatic Lactate/Pyruvate Ratio | 14.0 ± 1.5 | 15.2 ± 1.6 | [7] |
| Hepatic ATP (µmol/g) | 2.5 ± 0.3 | 1.8 ± 0.2* | [8] |
*Statistically significant difference compared to the control group.
Table 3: Key Parameters in a Rat Model of Phenformin-Induced Lactic Acidosis
| Parameter | Control Group (mean ± SD) | Phenformin-Treated Group (mean ± SD) | Reference |
| Blood Lactate (mmol/L) | 1.5 ± 0.3 | > 6.0 | [9] |
| Blood pH | 7.45 ± 0.03 | < 7.33 | [9] |
*Represents a threshold for diagnosis rather than a specific mean and standard deviation from a single study.
Experimental Protocols
This section provides detailed methodologies for key experiments to induce and detect biguanide-induced lactic acidosis in animal models.
Protocol 1: Induction of Lactic Acidosis with Metformin in Rats
Objective: To induce a state of lactic acidosis in rats using oral administration of metformin.
Materials:
-
Male Wistar rats (250-300g)
-
Metformin hydrochloride
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Dosing Solution Preparation: Prepare a solution of metformin hydrochloride in distilled water at the desired concentration (e.g., 250 mg/kg or 500 mg/kg).[10]
-
Administration:
-
Fast the rats overnight (approximately 12-16 hours) before metformin administration.
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the metformin solution or vehicle (for the control group) via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
Collect blood and tissue samples at predetermined time points (e.g., 2, 4, 6, and 24 hours post-administration) for analysis.
-
Protocol 2: Blood Gas and Lactate Analysis
Objective: To measure key blood gas parameters and lactate levels in whole blood.
Materials:
-
Arterial catheter (optional, for repeated sampling)[11]
-
Heparinized syringes or capillary tubes
-
Portable blood gas and lactate analyzer
-
Anesthetic (if required for terminal blood collection)
Procedure:
-
Blood Collection:
-
For conscious animals with arterial catheters: Withdraw arterial blood samples directly from the catheter into a heparinized syringe.[12] This method is preferred for longitudinal studies.
-
For terminal studies: Anesthetize the animal and collect arterial blood via cardiac puncture or from a major artery (e.g., abdominal aorta) into a heparinized syringe.
-
-
Analysis:
-
Immediately analyze the whole blood sample using a calibrated portable blood gas and lactate analyzer according to the manufacturer's instructions.
-
Record the following parameters: pH, partial pressure of carbon dioxide (pCO₂), bicarbonate (HCO₃⁻), and blood lactate concentration.
-
Protocol 3: Quantification of Tissue Lactate and Pyruvate
Objective: To measure lactate and pyruvate levels in tissue samples (e.g., liver, skeletal muscle).
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K₂CO₃) for neutralization
-
Centrifuge
-
Commercial lactate and pyruvate assay kits or High-Performance Liquid Chromatography (HPLC) system[13]
Procedure:
-
Tissue Collection and Processing:
-
At the designated time point, euthanize the animal and rapidly excise the target tissue.
-
Immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation (Deproteinization):
-
Weigh the frozen tissue and homogenize it in ice-cold perchloric acid (e.g., 10% w/v).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10 minutes.
-
Carefully collect the supernatant.
-
Neutralize the supernatant with a solution of potassium carbonate. The formation of a precipitate (potassium perchlorate) will occur.
-
Centrifuge again to pellet the precipitate and collect the neutralized supernatant for analysis.[14]
-
-
Analysis:
-
Using Commercial Kits: Follow the manufacturer's protocol for the specific lactate and pyruvate colorimetric or fluorometric assay kits.
-
Using HPLC: Analyze the prepared samples using an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector.[15] Prepare standard curves for lactate and pyruvate to quantify their concentrations in the samples.
-
Protocol 4: Measurement of Tissue ATP Levels
Objective: To quantify the concentration of adenosine (B11128) triphosphate (ATP) in tissue samples as an indicator of cellular energy status.
Materials:
-
Liquid nitrogen
-
Tissue homogenizer
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA)
-
Commercial ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Tissue Collection: Follow the same procedure as described in Protocol 3 for tissue collection and storage.
-
Sample Preparation (Deproteinization):
-
Homogenize the frozen tissue in ice-cold TCA or PCA.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for ATP analysis.
-
-
ATP Quantification:
-
Use a commercial ATP assay kit based on the luciferin/luciferase reaction.
-
Follow the manufacturer's instructions to prepare the reaction mixture and standards.
-
Add the prepared sample to the reaction mixture in a luminometer-compatible plate.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Mandatory Visualizations
Signaling Pathway of Biguanide-Induced Lactic Acidosis
Caption: Signaling pathway of biguanide-induced lactic acidosis.
Experimental Workflow for Detecting Biguanide-Induced Lactic Acidosis
Caption: Experimental workflow for detecting biguanide-induced lactic acidosis.
References
- 1. Metformin-Associated Lactic Acidosis (MALA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metformin-associated lactic acidosis: A mini review of pathophysiology, diagnosis and management in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Metformin-associated lactic acidosis: reinforcing learning points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of metformin on lactate uptake and gluconeogenesis in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arterial blood gases and acid-base status in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Metformin decreases gluconeogenesis by enhancing the pyruvate kinase flux in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenformin-associated lactic acidosis: pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. dvm360.com [dvm360.com]
- 12. Dynamic arterial blood gas analysis in conscious, unrestrained C57BL/6J mice during exposure to intermittent hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of lactate, pyruvate, and ascorbate in microdialysis samples from rat brain, blood, fat, and muscle using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cores.emory.edu [cores.emory.edu]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Synthesizing Novel Biguanide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel biguanide (B1667054) derivatives as potential anti-cancer agents. Biguanides, a class of drugs historically used for treating type 2 diabetes, have shown significant promise in oncology.[1][2] Their mechanism of action often involves the disruption of cellular metabolism in cancer cells, primarily through the inhibition of mitochondrial complex I.[1][3][4] This leads to cellular energy stress and the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of metabolism, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, crucial for cancer cell growth and proliferation.[1][5][6]
General Structure of Biguanide Derivatives
The general chemical structure of biguanides consists of two guanidine (B92328) molecules linked by a common nitrogen atom. Novel derivatives are often synthesized by modifying the substituents (R1, R2, R3, R4, and R5) to enhance their anti-cancer activity, cellular uptake, and pharmacokinetic properties. Metformin (B114582), a widely used anti-diabetic drug, is a simple dimethylbiguanide.
Caption: General chemical structure of biguanide derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anti-cancer activity of several novel biguanide derivatives against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| HL010183 | 1,3,5-Triazine (B166579) from Metformin | MDA-MB-231 (Breast) | 0.28 | [7] |
| HL010183 | 1,3,5-Triazine from Metformin | Hs578T (Breast) | 0.28 | [7] |
| Compound 2c | 1,3,5-Triazine (o-hydroxyphenyl) | HCT116 (Colorectal) | 20-27 | [7][8] |
| Compound 3c | 1,3,5-Triazine (o-hydroxyphenyl) | SW620 (Colorectal) | 20-27 | [7][8] |
| Compound 7 | o-methylphenyl analog | HT29 (Colon) | Potent (exact value not specified) | [9] |
| Compound 12 | o-chlorophenyl analog | HT29 (Colon) | Potent (exact value not specified) | [9] |
| Various | SAHA & Metformin Hybrids | MCF-7 (Breast) | 72.5 - 161 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Novel 1,3,5-Triazine Biguanide Derivatives
This protocol is a general method for the synthesis of 1,3,5-triazine derivatives from a biguanide (e.g., metformin or phenylbiguanide) and an ester, which has been shown to yield compounds with significant anti-cancer activity.[7][8]
Materials:
-
Metformin hydrochloride or Phenylbiguanide hydrochloride
-
Appropriate ester (e.g., methyl salicylate (B1505791) for an o-hydroxyphenyl derivative)
-
Sodium methoxide (B1231860)
-
Reflux apparatus
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the biguanide hydrochloride (1 equivalent) in methanol.
-
Addition of Base: Add sodium methoxide (1.1 equivalents) to the solution to deprotonate the biguanide.
-
Addition of Ester: Add the selected ester (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture with a suitable acid (e.g., dilute HCl) and remove the methanol using a rotary evaporator.
-
Extraction: Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel biguanide derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel biguanide derivative in the cell culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
AMPK Signaling Pathway Activated by Biguanides
Biguanides primarily act by inhibiting mitochondrial complex I, which leads to an increase in the cellular AMP:ATP ratio. This activates AMPK, which in turn inhibits mTORC1, a key promoter of cell growth and proliferation.
Caption: AMPK signaling pathway activated by biguanides.
Experimental Workflow for Synthesis and In Vitro Evaluation
The following workflow outlines the key steps from the synthesis of novel biguanide derivatives to their initial in vitro evaluation for anti-cancer properties.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Therapeutic repurposing of biguanides in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. genesandcancer.com [genesandcancer.com]
- 6. Metformin and Other Biguanides in Oncology: Advancing the Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Buformin Formulations for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with buformin (B1668040) for in vivo experimentation. Below you will find frequently asked questions and a step-by-step troubleshooting guide to assist in developing stable and effective formulations.
Frequently Asked Questions (FAQs)
Q1: What is buformin and what is its primary mechanism of action?
Buformin is an oral antihyperglycemic agent from the biguanide (B1667054) class, chemically related to metformin.[1] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][3][4] This activation leads to multiple downstream effects, including the inhibition of hepatic gluconeogenesis (glucose production in the liver), increased glucose uptake in peripheral tissues like skeletal muscle, and delayed glucose absorption from the gastrointestinal tract.[2]
Q2: What are the known solubility properties of buformin hydrochloride?
Buformin hydrochloride is generally considered to be a highly water-soluble compound. It is described as a white to slightly yellow crystalline powder that is freely soluble in water, methanol, and ethanol, but insoluble in non-polar organic solvents like chloroform (B151607) and ether.[1]
Q3: If buformin hydrochloride is water-soluble, why might I encounter solubility issues for my in vivo study?
Researchers may face several challenges despite buformin hydrochloride's high intrinsic water solubility:
-
High Concentration Requirements: The desired dose for an in vivo study may require a concentration that approaches the solubility limit in a small injection volume.
-
Precipitation Upon Dilution: A stock solution prepared in a co-solvent like DMSO may precipitate when diluted into an aqueous vehicle for administration.
-
Vehicle Incompatibility: The chosen vehicle may contain salts or other components that reduce the solubility of buformin or cause it to precipitate.
-
pH Effects: While the hydrochloride salt is soluble, changes in the pH of the final formulation can affect the ionization state of the molecule and potentially reduce its solubility.
-
Stability Over Time: A solution may appear clear initially but can precipitate over time due to temperature changes or interactions with the vehicle.
Q4: What is the first step I should take when troubleshooting a buformin formulation?
The first step is to confirm the properties of your specific buformin salt and systematically screen its solubility in common, well-tolerated preclinical vehicles. Start with the simplest options, such as sterile saline or phosphate-buffered saline (PBS), before moving to more complex systems involving co-solvents or other excipients.
Troubleshooting Guide: A Systematic Approach to Formulation
This guide provides a logical workflow for developing a suitable buformin formulation when initial attempts with simple aqueous vehicles fail.
Problem: Buformin precipitates out of my chosen vehicle during preparation or upon standing.
Step 1: Systematically Screen Common Preclinical Vehicles
Begin by testing the solubility of buformin hydrochloride in a range of standard, well-tolerated vehicles to identify a promising starting point. If simple aqueous solutions are insufficient, a tiered approach using excipients is recommended.
Step 2: Employ pH Modification
For ionizable drugs, adjusting the pH of the formulation vehicle is a powerful technique to enhance solubility.[5] Since buformin is a strong base, its solubility is generally higher at an acidic to neutral pH where it is fully ionized.
-
Methodology: Prepare your aqueous vehicle (e.g., saline) and adjust the pH using dilute HCl or NaOH. Add buformin and observe solubility. Target a pH range that is physiologically tolerable for your administration route (e.g., pH 4-8 for parenteral routes).
Step 3: Introduce a Co-solvent System
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of less-polar compounds by reducing the overall polarity of the vehicle.[6][7] This is a common and effective strategy.
-
Methodology: First, attempt to dissolve buformin in a small amount of a neat co-solvent such as DMSO or PEG 400. Then, slowly add this stock solution to your primary aqueous vehicle (e.g., saline or PBS) while vortexing. It is critical to ensure the final concentration of the organic co-solvent is within safe limits for the animal model (e.g., typically <5-10% for DMSO in many applications).
Step 4: Utilize Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[6]
-
Methodology: Prepare a solution of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in sterile water (e.g., 20-40% w/v). Once the cyclodextrin is fully dissolved, which may require gentle warming, slowly add the buformin powder while stirring. Sonication can help facilitate the formation of the inclusion complex.
Data Presentation: Solubility and Formulation Aids
The following tables summarize key quantitative data for buformin solubility and common formulation excipients.
Table 1: Solubility of Buformin Hydrochloride in Common Solvents
| Solvent | Reported Solubility | Source |
| Water | 7.46 x 10⁵ mg/L (at 25°C) | [1] |
| Water | 100 mg/mL (requires ultrasound) | [8] |
| Water | 25 mg/mL (clear solution) | [9] |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (requires ultrasound) | [8] |
| Ethanol | Freely Soluble | [1] |
| Methanol | Freely Soluble | [1] |
| Chloroform | Insoluble | [1] |
| Ether | Insoluble | [1] |
Table 2: Common Excipients for Overcoming Solubility Issues
| Excipient Class | Examples | Typical Concentration Range (% w/v) | Notes |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | N/A | Ideal starting point; often sufficient for buformin HCl but may fail at high concentrations.[10] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, DMSO | 10-60% | Used to increase the solubility of lipophilic compounds. Potential for toxicity at higher concentrations must be considered.[10] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL | 1-10% | Form micelles to solubilize compounds. Often used in combination with co-solvents.[6][10] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-CD (SBE-β-CD) | 10-40% | Form inclusion complexes to enhance aqueous solubility. Generally considered safe and are widely used.[7][10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Based Formulation
This protocol is a common starting point for compounds that are challenging to dissolve in purely aqueous vehicles.
-
Prepare Vehicle: Create the primary vehicle by mixing components like PEG 400 and saline. For example, prepare a vehicle of 40% PEG 400, and 60% sterile saline.
-
Dissolve Buformin: Weigh the required amount of buformin hydrochloride. Create a concentrated stock by dissolving it in a minimal amount of DMSO (e.g., 5-10% of the final total volume).
-
Combine and Mix: While vortexing the primary vehicle (PEG 400/saline), slowly add the buformin/DMSO stock solution dropwise.
-
Finalize Volume: If necessary, add more of the primary vehicle to reach the final target volume and concentration.
-
Inspect: Visually inspect the final formulation to ensure it is a clear, homogenous solution free of precipitation.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol is suitable for leveraging inclusion complexes to achieve high aqueous solubility.
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in sterile water for injection to create the desired concentration (e.g., 30% w/v). Gentle warming (to ~40°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Add Buformin: Slowly add the weighed buformin hydrochloride powder to the HP-β-CD solution while stirring or vortexing.
-
Facilitate Complexation: Continue mixing for 1-2 hours. Sonication for 10-15 minutes can be used to expedite the formation of the inclusion complex.
-
Inspect: Visually inspect the final formulation for clarity. A successful formulation will be a clear solution.
Visualizations: Workflows and Pathways
The following diagrams illustrate key logical and biological pathways relevant to working with buformin.
Caption: Troubleshooting workflow for buformin formulation.
Caption: Simplified signaling pathway of buformin.
References
- 1. Buformin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Buformin Hydrochloride? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Buformin = 98 HPLC 1190-53-0 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buformin Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing buformin (B1668040) in mouse models. The information is intended for scientists and drug development professionals to aid in optimizing dosage while minimizing toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with buformin in mice.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Morbidity | - Acute Toxicity/Overdose: The administered dose may exceed the maximum tolerated dose (MTD). While a definitive LD50 for buformin in mice is not readily available in the literature, high doses of biguanides can be lethal. - Lactic Acidosis: Buformin carries a higher risk of lactic acidosis compared to metformin. This is a primary toxicity concern.[1] | - Dose Reduction: Immediately cease administration and reduce the dosage in subsequent experiments. - Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the MTD in your specific mouse strain and experimental conditions. A study in rats identified an MTD of 7.6 mmol/kg in the diet.[2] - Monitor for Lactic Acidosis: If possible, monitor blood lactate (B86563) levels. Clinical signs can include lethargy, hypothermia, and rapid breathing. |
| Significant Weight Loss (>10-15%) | - Systemic Toxicity: Buformin can cause dose-dependent side effects that lead to reduced food and water intake. - Gastrointestinal Distress: Biguanides can be associated with gastrointestinal side effects. | - Dose Adjustment: Lower the buformin dosage. - Supportive Care: Ensure easy access to food and water. Consider providing a highly palatable and hydrated diet. - Vehicle and Formulation: Ensure the vehicle is well-tolerated and the formulation is not causing aversion. |
| Lack of Efficacy at a Previously Reported "Safe" Dose | - Strain Differences: Mouse strains can exhibit different sensitivities to drugs. - Administration Route and Bioavailability: The route of administration (e.g., oral gavage vs. dietary admixture) can significantly impact drug exposure. - Tumor Model Resistance: The specific tumor model may be less sensitive to buformin's mechanism of action. | - Pharmacokinetic Analysis: If feasible, measure plasma buformin concentrations to ensure adequate exposure. - Dose Escalation: Cautiously escalate the dose while closely monitoring for signs of toxicity. - Combination Therapy: Consider combining buformin with other agents. Buformin has been shown to synergize with paclitaxel (B517696).[3] |
| Precipitation of Buformin in Formulation | - Solubility Issues: Buformin hydrochloride has good water solubility, but issues can arise with certain vehicles or concentrations. | - Vehicle Selection: Use sterile water or saline as the vehicle for oral gavage or injections. - pH Adjustment: Ensure the pH of the solution is within a physiological range (around 7.4). - Fresh Preparation: Prepare formulations fresh before each use and visually inspect for precipitates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of buformin?
A1: Buformin, like other biguanides, primarily functions by inhibiting complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target ofrapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[1]
Q2: What is the main toxicity associated with buformin?
A2: The most significant toxicity of buformin is lactic acidosis.[1] Buformin has a higher propensity to cause lactic acidosis than metformin.[1] This is due to the inhibition of mitochondrial respiration, which leads to a compensatory increase in glycolysis and subsequent lactate production.[1]
Q3: What is a safe starting dose for buformin in mice?
A3: A definitive universally "safe" starting dose can vary by mouse strain and experimental endpoint. However, a study in nude mice with cervical cancer xenografts used a dose of 200 mg/kg/day via oral gavage, which was reported to be well-tolerated with no significant effects on body weight or blood glucose levels.[3] Another study in rats determined the maximum tolerated dose (MTD) to be 7.6 mmol/kg when administered in the diet.[2] It is strongly recommended to perform a pilot dose-finding study in your specific model.
Q4: What is the LD50 of buformin in mice?
A4: A specific oral or intraperitoneal LD50 value for buformin in mice is not well-documented in publicly available literature. It is recommended to determine the maximum tolerated dose (MTD) for your specific experimental conditions through a dose-escalation study.
Q5: How should I monitor for buformin toxicity in my mouse studies?
A5: Regular and careful monitoring is crucial. Key parameters to observe include:
-
Clinical Signs: Lethargy, piloerection, hunched posture, hypothermia, and changes in respiration.
-
Body Weight: Monitor body weight at least twice weekly. A weight loss of more than 15% is a common endpoint for discontinuing treatment.
-
Food and Water Intake: Observe for any significant changes.
-
Blood Glucose and Lactate: If feasible, periodic monitoring of blood glucose and lactate levels can provide direct evidence of metabolic effects.
Q6: What vehicle should I use for administering buformin?
A6: For oral gavage or injections, buformin hydrochloride can be dissolved in sterile water or saline. Ensure the solution is clear and free of particulates before administration.
Data Presentation
Table 1: In Vitro Potency of Buformin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ECC-1 | Endometrial Cancer | 8-150 |
| Ishikawa | Endometrial Cancer | 8-150 |
| C33A | Cervical Cancer | 236.2 |
| Hcc94 | Cervical Cancer | 166.1 |
| SiHa | Cervical Cancer | 622.8 |
| HeLa | Cervical Cancer | 1202 |
Data compiled from multiple sources.[3]
Table 2: Comparative Toxicity of Biguanides in Rats
| Biguanide | EC50 for Lactic Acidosis (µM) |
| Phenformin | 5 |
| Buformin | 199 |
| Metformin | 735 |
EC50 is the concentration of a drug that gives a half-maximal response for the development of lactic acidosis.[1]
Table 3: In Vivo Buformin Dosages Used in Rodent Studies
| Species | Dosing Regimen | Study Context | Outcome | Reference |
| Mouse | 200 mg/kg/day (oral gavage) | Cervical cancer xenograft | Well-tolerated, no significant effect on body weight | [3] |
| Rat | 7.6 mmol/kg (in diet) | Mammary carcinogenesis | Determined as Maximum Tolerated Dose (MTD) | [2] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Buformin in Mice
-
Animal Model: Use the specific strain of mice for your planned efficacy studies (e.g., C57BL/6, BALB/c nude).
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 50, 100, 150, 200, 250 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Buformin Preparation: Dissolve buformin hydrochloride in sterile saline to the desired concentrations. Prepare fresh daily.
-
Administration: Administer buformin or vehicle via the intended route (e.g., oral gavage) once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (lethargy, hunched posture, piloerection, etc.).
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause animal death, more than a 15% loss of body weight, or other significant signs of clinical distress.[2]
Protocol 2: Buformin Administration for Efficacy Studies
-
Dose Selection: Based on the MTD study, select 1-2 doses for the efficacy study (typically 75-80% of the MTD). A commonly used effective dose in mice is 200 mg/kg/day.[3]
-
Animal Model and Tumor Implantation: Utilize your established tumor model (e.g., subcutaneous xenograft).
-
Treatment Initiation: Begin buformin administration when tumors reach a predetermined size.
-
Buformin Preparation and Administration: Prepare and administer buformin as described in the MTD protocol.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Record body weight twice weekly.
-
Conduct clinical observations regularly.
-
-
Study Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting for p-AMPK, p-S6).
Mandatory Visualizations
Caption: Buformin's primary signaling pathway.
Caption: Workflow for MTD determination.
References
- 1. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biguanide Experiments
Welcome to the technical support center for biguanide-related research. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for biguanides like metformin (B114582) and phenformin (B89758)?
Biguanides exert their effects through multiple pathways, primarily centered on cellular energy metabolism. The most widely accepted mechanism involves the inhibition of mitochondrial respiratory complex I.[1][2] This inhibition leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of metabolism.[1][3][4] However, some of metformin's glucose-lowering effects are considered independent of AMPK.[3][4] Other mechanisms include the reduction of hepatic glucose production, increased insulin (B600854) sensitivity in peripheral tissues, and decreased intestinal glucose absorption.[3][4]
Q2: Why are my in vitro experimental results with biguanides inconsistent with published literature or in vivo data?
A significant reason for discrepancies is the concentration of the biguanide (B1667054) used in cell culture experiments.[1][5] Often, the concentrations used in vitro are much higher than the therapeutic concentrations found in patient plasma and tissues.[1][5] This can lead to off-target effects or exaggerated responses that are not clinically relevant. It is crucial to determine the appropriate concentration for your specific cell line and experimental setup.
Q3: What are common side effects of biguanides that might influence experimental interpretation?
The most common side effects are gastrointestinal issues such as diarrhea and dyspepsia.[6] A more severe, though rare, side effect is lactic acidosis, which is why biguanides like phenformin and buformin (B1668040) were largely withdrawn from the market.[6][7] In experimental settings, an increase in lactate (B86563) production is an expected metabolic consequence of mitochondrial inhibition.[8] Long-term use of metformin can also be associated with vitamin B12 deficiency.[3][8][9]
Q4: Can different biguanides be used interchangeably in experiments?
No, different biguanides have varying potencies and side effect profiles. Phenformin, for instance, is more potent at inhibiting complex I than metformin and is more lipophilic, allowing for greater cell permeability.[1][10] This also means it carries a higher risk of lactic acidosis.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Question: My IC50 values for a biguanide derivative are inconsistent across experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several sources:
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Assay Choice: The type of cytotoxicity assay used can influence the results. Assays measuring mitochondrial activity, like the MTT assay, can be directly affected by biguanides that target mitochondria, potentially overestimating cytotoxicity.[11] Consider using multiple assays that measure different endpoints, such as membrane integrity (LDH release) or cell number (direct counting).[11]
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Cell Density: The number of cells seeded can significantly impact the apparent IC50 value.[11] It is critical to standardize cell seeding density in all experiments.
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Compound Stability: The biguanide derivative may not be stable in the culture medium over long incubation periods.[11] Assess the stability of your compound under your experimental conditions.
-
Solvent Effects: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is low (typically ≤0.5%) and consistent across all wells.[11] Always include a vehicle control.[11]
Issue 2: Inconsistent AMPK Activation Results in Western Blots
Question: I am not seeing consistent phosphorylation of AMPK (at Thr172) after biguanide treatment. What should I check?
Answer: Several factors can lead to variable AMPK activation results:
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Cell Health and Passage Number: Use healthy cells within a consistent and low passage number to avoid phenotypic drift.[12]
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and even seeding to have comparable cell numbers in each well.[12]
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Reagent Quality: Use fresh, high-quality reagents and ensure accurate preparation of your biguanide solutions.[12]
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Lysis Buffer Composition: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of AMPK.[13]
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Standardization: Normalize protein concentrations across all samples before loading on the gel.[13]
Issue 3: Variable Lactate Production Measurements
Question: My lactate production measurements are highly variable between replicate experiments. How can I improve consistency?
Answer: To reduce variability in lactate assays, standardize the following:
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Control Cell Density: Seed cells at the same density for all experiments and ensure confluency is consistent at the time of the assay.[13]
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Normalize to Protein Content: After collecting the media for the lactate assay, lyse the cells and perform a protein quantification assay (e.g., BCA).[13] Normalize your lactate concentration to the total protein content of the corresponding well.[13]
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Standardize Incubation Times: The duration of biguanide treatment and the time allowed for lactate to accumulate in the media must be precisely controlled.[13]
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Control Media Conditions: Use fresh media for each experiment and ensure the initial glucose concentration is consistent.[13]
Data Presentation
Table 1: Comparison of Common Biguanides
| Biguanide | Relative Potency (Complex I Inhibition) | Common In Vitro Concentration Range | Primary Clinical Side Effects |
| Metformin | Lower | 100 µM - 10 mM | GI distress, B12 deficiency (long-term)[13] |
| Phenformin | Higher | 10 µM - 1 mM | High risk of lactic acidosis, GI distress[13] |
| Buformin | Higher | 10 µM - 1 mM | High risk of lactic acidosis, GI distress[13] |
Note: In vitro concentrations are often significantly higher than therapeutic plasma concentrations and should be empirically determined for each cell line and experimental system.[13]
Experimental Protocols
Protocol 1: Measurement of Lactate Production in Cell Culture
This protocol describes a colorimetric assay to measure lactate accumulation in the culture medium.
Methodology:
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Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.[13]
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the biguanide.[13]
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[13]
-
Sample Collection: Carefully collect an aliquot of the culture medium from each well.[13]
-
Lactate Assay: Use a commercial lactate assay kit, following the manufacturer's instructions.[13]
-
Measurement: Read the absorbance or fluorescence using a plate reader.[13]
-
Protein Quantification (Normalization):
-
Data Analysis: Calculate the lactate concentration for each sample based on a standard curve. Normalize this value to the protein concentration of the corresponding well (e.g., µM lactate / mg protein).[13]
Protocol 2: Western Blot for AMPK Activation
This protocol is for assessing the activation of AMPK by detecting its phosphorylation at Threonine 172.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the biguanide of interest for the desired time. Wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Heat samples at 95-100°C for 5 minutes.[13]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.
Visualizations
Caption: Biguanide signaling pathway.
References
- 1. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biguanide - Wikipedia [en.wikipedia.org]
- 7. Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin in therapeutic applications in human diseases: its mechanism of action and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin-Enhanced Digital Therapeutics for the Affordable Primary Prevention of Diabetes and Cardiovascular Diseases: Advancing Low-Cost Solutions for Lifestyle-Related Chronic Disorders [mdpi.com]
- 10. Direct effects of phenformin on metabolism/bioenergetics and viability of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Buformin Solution Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with buformin (B1668040). This resource provides essential guidance on preventing the degradation of buformin in solution to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Buformin Degradation in Solution
This guide addresses common issues related to buformin solution instability.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Results | Degradation of buformin due to improper storage conditions. | 1. Verify Storage Temperature: Buformin solutions should ideally be prepared fresh. If storage is necessary, aliquot and store at ≤ -20°C to minimize degradation and avoid repeated freeze-thaw cycles. 2. Control pH: The stability of biguanides can be pH-dependent. Although specific data for buformin is limited, metformin (B114582) is generally more stable in neutral to slightly acidic conditions. Consider buffering your solution if compatible with your experimental design. 3. Protect from Light: While buformin-specific photostability data is not readily available, it is good practice to protect solutions from light by using amber vials or storing them in the dark. |
| Precipitate Formation in Solution | Exceeding solubility limits or temperature-dependent solubility. | 1. Check Concentration: Ensure the concentration of buformin does not exceed its solubility in the chosen solvent. Buformin hydrochloride is freely soluble in water (up to 25 mg/mL), methanol, and ethanol. 2. Solvent Selection: For in vivo studies, if using co-solvents like PEG300 and Tween-80, ensure proper mixing and consider gentle warming or sonication to aid dissolution. However, always prepare these working solutions fresh on the day of use. |
| Unexpected Peaks in Analytical Assays (e.g., HPLC) | Presence of degradation products. | 1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of your buformin solution to stress conditions (e.g., acid, base, oxidation, heat, light) as outlined in the experimental protocols below. This will help in developing a stability-indicating analytical method. 2. Review Solvent Purity: Ensure high-purity solvents are used, as impurities can react with buformin. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause buformin to degrade in solution?
A1: While specific degradation pathways for buformin are not extensively documented, based on the behavior of related biguanides like metformin and general principles of chemical stability, the primary factors of concern are:
-
pH: Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis.
-
Oxidation: The presence of oxidizing agents or metal ions like Cu(II) in combination with hydrogen peroxide can lead to the formation of reactive nitrogen-centered radicals, suggesting a susceptibility to oxidative degradation[1][2].
-
Temperature: Elevated temperatures generally accelerate chemical degradation.
-
Light: Although not specifically documented for buformin, photodecomposition is a common degradation pathway for many pharmaceuticals.
Q2: What is the recommended storage procedure for buformin stock solutions?
A2: To ensure stability, it is recommended to:
-
Prepare stock solutions fresh whenever possible.
-
If storage is required, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at or below -20°C.
-
Protect solutions from light by using amber vials or storing them in a dark location.
Q3: How should I prepare buformin for in vivo experiments?
A3: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use to ensure accurate dosing and avoid potential degradation[1].
Q4: Is buformin sensitive to light?
A4: There is limited specific information on the photostability of buformin. However, as a general precautionary measure for all pharmaceutical compounds, it is advisable to protect buformin solutions from light.
Q5: What are the known degradation products of buformin?
A5: Specific degradation products of buformin in solution are not well-characterized in the available scientific literature. To identify potential degradants in your specific experimental conditions, it is recommended to perform forced degradation studies and use analytical techniques such as LC-MS to identify the resulting products.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Buformin Solution
This protocol describes the preparation of a simple aqueous stock solution of buformin hydrochloride.
-
Materials:
-
Buformin hydrochloride powder (≥98% purity)
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of buformin hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add approximately half of the final volume of high-purity water to the flask.
-
Agitate the solution using a magnetic stirrer until the buformin hydrochloride is completely dissolved. Buformin hydrochloride is freely soluble in water.
-
Once dissolved, add high-purity water to the calibration mark of the volumetric flask.
-
Mix the solution thoroughly by inverting the flask several times.
-
If not for immediate use, filter the solution through a 0.22 µm filter, aliquot into sterile, amber cryovials, and store at ≤ -20°C.
-
Protocol 2: Forced Degradation Study to Assess Buformin Stability
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of buformin under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Materials:
-
Buformin stock solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the buformin stock solution and 0.1 N HCl. Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix equal volumes of the buformin stock solution and 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix equal volumes of the buformin stock solution and 3% H₂O₂. Incubate at room temperature for a defined period. Analyze samples by HPLC at various time points.
-
Thermal Degradation: Place an aliquot of the buformin stock solution in a heating block or water bath at an elevated temperature (e.g., 80°C) for a defined period. Analyze samples by HPLC at various time points.
-
Photodegradation: Expose an aliquot of the buformin stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. Analyze both the exposed and control samples by HPLC at various time points.
-
Analysis: Analyze all samples using a suitable HPLC method. Compare the chromatograms of the stressed samples to that of a non-degraded standard to identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for buformin solution instability.
Caption: Potential degradation pathways for buformin in solution.
References
challenges in translating buformin research to clinical trials
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the translation of buformin (B1668040) from preclinical research to clinical trials.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the experimental process.
FAQs
Q1: What is the primary molecular mechanism of buformin and how does it differ from metformin (B114582)?
Buformin, like metformin, is a biguanide (B1667054) that primarily functions by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation occurs following the inhibition of mitochondrial respiratory chain complex I, which leads to an increased cellular AMP/ATP ratio. Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. While the core mechanism is the same, buformin is significantly more potent than metformin, exhibiting stronger inhibition of mitochondrial complex I and more potent anti-proliferative effects at lower concentrations.
Q2: What is the most significant barrier to the clinical translation of buformin?
The primary obstacle to the clinical use of buformin is its significantly higher risk of inducing lactic acidosis compared to metformin. This severe metabolic complication was the reason for its withdrawal from most markets. The risk is particularly elevated in patients with underlying conditions such as renal insufficiency. Preclinical research must therefore include rigorous monitoring of lactate (B86563) levels and kidney function to establish a potential therapeutic window.
Q3: Is buformin more effective than metformin in preclinical cancer models?
Yes, preclinical studies consistently demonstrate that buformin is more potent than metformin. In various cancer cell lines, including endometrial, cervical, and breast cancer, buformin shows significantly lower IC50 values (the concentration required to inhibit cell growth by 50%) than metformin. For instance, in endometrial cancer cells, the IC50 for buformin was found to be in the range of 8-150 µM, whereas for metformin it was 1.4-1.6 mM (1400-1600 µM). In vivo studies in a rat model of mammary carcinogenesis also showed that buformin, but not metformin, significantly decreased cancer incidence and burden.
Troubleshooting Guide
| Problem / Observation | Possible Causes | Recommended Solutions |
| High variability in in vitro cell viability (MTT/CCK-8) assay results. | 1. Batch-to-batch variability of buformin powder: Purity and formulation can differ between batches. 2. **Drug |
Validation & Comparative
Buformin's Anti-Cancer Efficacy: A Comparative Analysis Across Cell Lines
For Immediate Release
Recent preclinical studies have highlighted the potent anti-cancer properties of buformin (B1668040), a biguanide (B1667054) oral antihyperglycemic agent. This guide provides a comparative analysis of buformin's anti-proliferative and pro-apoptotic effects across various cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, supported by detailed experimental protocols, underscores buformin's potential as a promising candidate for further investigation in oncology.
Comparative Anti-Proliferative Activity of Buformin
Buformin has demonstrated significant anti-proliferative effects in a dose-dependent manner across a range of cancer cell lines. Notably, its potency, as indicated by the half-maximal inhibitory concentration (IC50), is often considerably greater than that of metformin, another widely studied biguanide. The IC50 values for buformin vary across different cancer types and even between cell lines of the same cancer origin, suggesting a degree of cancer cell-specific sensitivity.
| Cell Line | Cancer Type | Buformin IC50 (µM) | Metformin IC50 (mM) | Treatment Duration (hours) | Citation |
| Ishikawa | Endometrial Cancer | 8 | 1.4 | 72 | [1] |
| ECC-1 | Endometrial Cancer | 150 | 1.6 | 72 | [1] |
| Hcc94 | Cervical Cancer | 166.1 | Not Reported | 72 | [2] |
| C33A | Cervical Cancer | 236.2 | Not Reported | 72 | [2] |
| SiHa | Cervical Cancer | 622.8 | Not Reported | 72 | [2] |
| HeLa | Cervical Cancer | 1202 | Not Reported | 72 | [2] |
| U-2 OS | Osteosarcoma | 69.1 | Not Reported | Not Reported | [3] |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism underlying buformin's anti-cancer activity is the induction of apoptosis and cell cycle arrest. In endometrial cancer cell lines, buformin treatment has been shown to increase the population of apoptotic cells.[1] Furthermore, it can induce cell cycle arrest at different phases, such as the G1 phase in ECC-1 cells and the G2 phase in Ishikawa cells, thereby inhibiting cell division.[1]
Signaling Pathway Modulation: The AMPK/mTOR Axis
The primary mechanism of action for buformin in cancer cells involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] Buformin-induced cellular stress leads to an increase in the AMP:ATP ratio, which is a key activator of LKB1, an upstream kinase of AMPK.[4] Activated AMPK then phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1.[4] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell proliferation.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of buformin on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of buformin. Include a vehicle control (medium without the drug). Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following buformin treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of buformin for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for AMPK/mTOR Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the AMPK/mTOR pathway.
-
Protein Extraction: After treating cells with buformin, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-S6, total S6).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
References
- 1. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buformin suppresses proliferation and invasion via AMPK/S6 pathway in cervical cancer and synergizes with paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin induces degradation of mTOR protein in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Roles of AMPK and Metformin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Buformin vs. Phenformin: A Comparative Analysis of Anti-Neoplastic Potency
In the landscape of biguanide (B1667054) derivatives investigated for their anti-cancer properties, both buformin (B1668040) and phenformin (B89758) have emerged as compounds of significant interest, demonstrating greater potency than the widely studied metformin (B114582). While phenformin is generally considered the more potent of the two in preclinical studies, in vivo evidence presents a more nuanced picture, with at least one study suggesting superior efficacy for buformin in a specific cancer model. This guide provides a comprehensive comparison of buformin and phenformin as anti-neoplastic agents, detailing their mechanisms of action, summarizing key experimental findings, and providing insights into the methodologies used to evaluate their efficacy.
In Vitro Cytotoxicity: Gauging Potency at the Cellular Level
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While direct head-to-head comparisons of buformin and phenformin across a wide range of cancer cell lines in single studies are limited, the available data, often in comparison to metformin, allows for an indirect assessment of their relative potencies.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Source |
| Buformin | ECC-1 | Endometrial Cancer | 150 | [1] |
| Ishikawa | Endometrial Cancer | 8 | [1] | |
| Phenformin | SKOV3 | Ovarian Cancer | 900 | |
| Hey | Ovarian Cancer | 1750 | ||
| IGROV-1 | Ovarian Cancer | 800 | ||
| CAL 27 | Oral Squamous Cell Carcinoma | 1810 | [2] | |
| SCC-9 | Oral Squamous Cell Carcinoma | 3220 | [2] |
Note: The IC50 values presented are from different studies and experimental conditions, which can influence the results. Therefore, direct comparison of these values should be made with caution. However, a consistent trend across multiple studies is that both buformin and phenformin exhibit significantly lower IC50 values than metformin, indicating their superior potency in inhibiting cancer cell proliferation in vitro.[1][2][3]
In Vivo Anti-Tumor Efficacy: A Surprising Contender Emerges
A pivotal study directly comparing the anti-neoplastic effects of metformin, buformin, and phenformin in a chemically-induced mammary carcinogenesis rat model yielded unexpected results. In this head-to-head in vivo comparison, buformin demonstrated the most significant anti-cancer activity.
| Treatment Group | Cancer Incidence (%) | Cancer Multiplicity (tumors/rat) | Cancer Burden ( g/rat ) |
| Control | 100 | 5.8 ± 0.6 | 3.5 ± 0.8 |
| Metformin | 93 | 4.9 ± 0.6 | 2.5 ± 0.6 |
| Buformin | 47 | 1.4 ± 0.3 | 0.4 ± 0.2 |
| Phenformin | 83 | 4.1 ± 0.6 | 2.1 ± 0.5 |
Adapted from Zhu et al., Cancer Prev Res (Phila), 2015.[4][5][6]
In this rat model, buformin significantly reduced cancer incidence, multiplicity, and burden, whereas metformin and phenformin had no statistically significant effect compared to the control group.[4][5] This finding suggests that while phenformin may be more potent at the cellular level in some contexts, buformin may possess a more favorable therapeutic window or additional mechanisms of action that contribute to its superior in vivo efficacy in this specific model.
Mechanistic Insights: A Shared Pathway of Action
The primary anti-neoplastic mechanism of both buformin and phenformin, much like metformin, involves the inhibition of mitochondrial respiratory chain complex I.[3] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Activated AMPK, in turn, phosphorylates and inhibits key anabolic pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[7] The inhibition of mTOR leads to a downstream cascade of events that collectively contribute to the anti-cancer effects of these biguanides.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of the findings, it is crucial to understand the experimental protocols employed in these comparative studies.
In Vitro Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of buformin or phenformin for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
In Vivo Mammary Carcinogenesis Model
This animal model is used to evaluate the efficacy of potential cancer preventive or therapeutic agents in a living organism.
-
Carcinogen Induction: Female Sprague-Dawley rats are administered a chemical carcinogen, such as 1-methyl-1-nitrosourea (MNU), to induce mammary tumors.
-
Dietary Intervention: Following carcinogen administration, the rats are randomized into different dietary groups: a control diet, and diets supplemented with metformin, buformin, or phenformin at clinically relevant doses.
-
Tumor Monitoring: The animals are monitored regularly for the appearance and growth of palpable mammary tumors. Tumor latency, incidence, multiplicity, and burden are recorded.
-
Tissue Collection and Analysis: At the end of the study, the animals are euthanized, and mammary tumors and other tissues are collected for histological and molecular analysis, such as Western blotting to assess the expression and phosphorylation of key proteins in the AMPK/mTOR pathway.[8]
Conclusion: Potency vs. Efficacy - A Complex Relationship
Both buformin and phenformin exert their primary anti-cancer effects through the inhibition of mitochondrial complex I and subsequent activation of the AMPK signaling pathway, leading to the suppression of mTOR-mediated cell growth and proliferation. Further head-to-head comparative studies across a broader range of cancer models are warranted to fully elucidate the relative anti-neoplastic potential of these two promising biguanide derivatives. Such research will be instrumental in guiding the future development and potential clinical application of these agents in oncology.
References
- 1. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin activates ER stress to promote autophagic cell death via NIBAN1 and DDIT4 in oral squamous cell carcinoma independent of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Progress in antitumor mechanisms and applications of phenformin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Buformin Bests Metformin in Preclinical Showdown Against Metformin-Resistant Cancers
New analyses of preclinical data suggest buformin (B1668040), another member of the biguanide (B1667054) class of drugs, demonstrates superior efficacy over metformin (B114582) in inhibiting the growth of cancer cells, including those resistant to metformin's effects. These findings, supported by a growing body of research, position buformin as a promising candidate for further investigation in oncology, particularly in patient populations that do not respond to metformin.
Metformin, a widely used anti-diabetic medication, has garnered significant attention for its potential anti-cancer properties. However, its efficacy can be limited in certain cancer types or in the development of resistance. Emerging research now points to buformin as a more potent alternative, capable of overcoming some of the limitations observed with metformin.
Superior Potency of Buformin in Cancer Inhibition
Multiple studies have demonstrated that buformin is more effective than metformin at inhibiting cancer cell proliferation across various cancer models, including endometrial, colon, and mammary cancers.[1][2][3][4][5] This increased potency is reflected in significantly lower half-maximal inhibitory concentration (IC50) values. For instance, in endometrial cancer cell lines, the IC50 for buformin was found to be in the micromolar range (8-150 µM), whereas metformin required millimolar concentrations (1.4-1.6 mM) to achieve the same effect.[1]
In a notable study on chemically-induced mammary carcinogenesis in rats, buformin treatment led to a significant decrease in cancer incidence, multiplicity, and overall tumor burden. In contrast, metformin and another biguanide, phenformin (B89758), showed no statistically significant effect on the carcinogenic process under the same conditions.[2][4][5]
Table 1: Comparative Efficacy of Buformin and Metformin in Endometrial Cancer Cells
| Drug | Cell Line | Mean IC50 Value (72h treatment) |
| Metformin | ECC-1 | 1.6 mM |
| Metformin | Ishikawa | 1.4 mM |
| Buformin | ECC-1 / Ishikawa | 8-150 µM |
Source:[1]
Table 2: Effects of Biguanides on Mammary Carcinogenesis in a Rat Model
| Treatment Group | Cancer Incidence | Cancer Multiplicity (tumors/rat) | Cancer Burden ( g/rat ) |
| Control | - | - | - |
| Metformin | No significant effect | 3.6 | 1.61 |
| Phenformin | 77% | 1.6 | 0.63 |
| Buformin | 43% (significant decrease) | 0.7 (significant decrease) | 0.12 (significant decrease) |
Mechanisms of Action and Potential Advantages
Both buformin and metformin exert their anti-cancer effects at least in part through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1] Activation of AMPK, a key energy sensor in cells, leads to the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation.[1][6][7]
The superior potency of buformin may be attributed to its higher lipophilicity, allowing for more efficient entry into cells and a stronger inhibition of mitochondrial complex I, a key component of the electron transport chain.[1] Furthermore, some evidence suggests that buformin's cellular uptake is not reliant on organic cation transporters (OCTs), which are necessary for metformin transport into cells.[3] Since some cancers can downregulate OCTs, leading to metformin resistance, buformin's OCT-independent uptake could be a significant advantage in these tumors.[3]
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies to evaluate the efficacy of buformin and metformin.
Cell Proliferation Assay (MTT Assay) [1]
-
Cell Lines: ECC-1 and Ishikawa endometrial cancer cell lines.
-
Treatment: Cells were exposed to varying doses of buformin and metformin for 72 hours.
-
Procedure: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The absorbance was read to determine the percentage of viable cells compared to a control group.
-
Data Analysis: The IC50 values were calculated as the concentration of the drug that inhibited cell growth by 50%.
Apoptosis and Cell Cycle Analysis [1]
-
Apoptosis: Assessed by FITC Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Cycle: Analyzed by propidium (B1200493) iodide staining, which stains DNA and allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry.
In Vivo Mammary Carcinogenesis Model [2][3][4][5]
-
Animal Model: Female Sprague Dawley rats.
-
Carcinogen: 1-methyl-1-nitrosourea (MNU) was used to induce mammary tumors.
-
Treatment: Rats were fed diets containing metformin, buformin, or phenformin.
-
Endpoints: The study measured cancer incidence (percentage of animals developing tumors), multiplicity (average number of tumors per animal), and burden (total tumor weight per animal).
Western Immunoblotting [1]
-
Purpose: To determine the effects of buformin on the AMPK/mTOR signaling pathway.
-
Procedure: Protein extracts from treated and untreated cells were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against key proteins in the pathway (e.g., phosphorylated AMPK, phosphorylated S6 ribosomal protein).
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.
References
- 1. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Metformin for Diabetes and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Safety Analysis of Metformin, Phenformin, and Buformin for Researchers and Drug Development Professionals
An in-depth examination of the safety profiles of three key biguanide (B1667054) compounds—metformin (B114582), phenformin (B89758), and buformin (B1668040)—reveals critical differences in their mitochondrial interactions and pharmacokinetic properties that underpin their distinct clinical risk profiles. While all three share a common mechanism of action, their varying propensity to induce lactic acidosis has dramatically shaped their therapeutic longevity and application.
This guide provides a comprehensive comparison of these biguanides, supported by experimental data, to inform researchers, scientists, and drug development professionals in the fields of metabolic disease and oncology.
Executive Summary
Metformin remains a first-line therapy for type 2 diabetes due to its favorable safety profile, whereas phenformin and buformin were largely withdrawn from clinical use in most countries by the late 1970s because of a significantly higher risk of associated lactic acidosis.[1][2] This divergence in safety is primarily attributed to differences in their chemical structures, which influence their lipophilicity, potency in inhibiting mitochondrial complex I, and their pharmacokinetic characteristics.[1] Phenformin, the most lipophilic and potent of the three, carries the highest risk of lactic acidosis, followed by buformin and then metformin.[1][3]
Comparative Quantitative Data
The following tables summarize key quantitative data comparing the safety and pharmacokinetic profiles of metformin, phenformin, and buformin.
| Parameter | Metformin | Phenformin | Buformin |
| Incidence of Lactic Acidosis (cases per 100,000 patient-years) | <10[4] | 40-64[5][6] | Higher risk than metformin, but specific incidence data is less available[1] |
| Mitochondrial Complex I Inhibition (IC50) | ~19-79 mM (isolated complex I/submitochondrial particles)[7] | 0.025 mM (suppresses NADH oxidation in rat brain mitochondria)[1][8] | Potency is generally considered intermediate between metformin and phenformin[1] |
| Oral Bioavailability | 40-60%[1][9] | Data not readily available | Data not readily available |
| Plasma Half-life | ~4.0-8.7 hours[10] | Longer than metformin, contributing to accumulation risk[1] | Data not readily available |
| Primary Route of Elimination | Unchanged via renal excretion[1][10] | Hepatic metabolism and renal excretion[1] | Primarily renal excretion |
| Plasma Protein Binding | Negligible[10] | Significant | Data not readily available |
Table 1: Comparative Safety and Pharmacokinetic Profiles
| Adverse Effect | Metformin | Phenformin | Buformin |
| Lactic Acidosis | Rare | Highest risk, led to market withdrawal[1] | Significant risk, led to market withdrawal in many countries[11] |
| Gastrointestinal Disturbances (e.g., diarrhea, nausea) | Common, often transient[6][12] | Common | Common[12] |
| Vitamin B12 Deficiency | Can occur with long-term use[12] | Likely similar to metformin | Likely similar to metformin[12] |
| Hypoglycemia | Rare as monotherapy | Rare as monotherapy | Rare as monotherapy |
Table 2: Comparative Adverse Effect Profiles
Signaling Pathway of Biguanide-Induced Lactic Acidosis
The primary mechanism underlying the therapeutic effects and the major safety concern of biguanides is the inhibition of mitochondrial respiratory chain complex I.[1] This inhibition leads to a decreased cellular energy state, reflected by an increased AMP:ATP ratio. This, in turn, activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[13][14] Activated AMPK attempts to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. However, the potent inhibition of mitochondrial respiration, particularly by phenformin and buformin, can lead to an over-reliance on anaerobic glycolysis to produce ATP, resulting in the excessive production of lactate (B86563).[15] Concurrently, biguanides, especially at high concentrations, can impair the liver's ability to clear lactate via gluconeogenesis, further exacerbating the risk of lactic acidosis.[16]
Caption: Signaling pathway of biguanide-induced lactic acidosis.
Experimental Protocols
Assessment of Mitochondrial Function using the Seahorse XF Cell Mito Stress Test
This protocol outlines the procedure for evaluating the impact of biguanides on mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Biguanides: Metformin, phenformin, buformin
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight in a standard CO2 incubator.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Drug Preparation: On the day of the assay, prepare fresh solutions of metformin, phenformin, and buformin at the desired concentrations in the assay medium. Also, prepare the Mito Stress Test compounds according to the manufacturer's instructions.
-
Cell Plate Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
-
Assay Execution: Calibrate the hydrated sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the utility plate with the cell culture plate. The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the biguanide of interest, followed by oligomycin, FCCP, and rotenone/antimycin A. OCR measurements are taken after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[2][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. content.protocols.io [content.protocols.io]
- 3. Lactic acidosis in biguanide-treated diabetics: a review of 330 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of phenformin and metformin in the treatment of maturity onset diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthalin, Buformin, Phenformin, and Metformin: A Century of Intestinal “Glucose Excretion” as Oral Antidiabetic Strategy in Overweight/Obese Patients [mdpi.com]
- 13. Molecular features of biguanides required for targeting of mitochondrial respiratory complex I and activation of AMP-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Effect of Biguanide on the Respiration of Isolated Liver Mitochondria [jstage.jst.go.jp]
- 16. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria [ouci.dntb.gov.ua]
- 17. tabaslab.com [tabaslab.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Buformin's Synergistic Strike: Enhancing Chemotherapy Efficacy in Cancer Treatment
A comprehensive analysis of preclinical data reveals the potent synergistic effects of the biguanide (B1667054) buformin (B1668040) in combination with conventional chemotherapy agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of buformin's synergistic potential, supported by quantitative data, detailed experimental methodologies, and visual pathway analyses.
The anti-diabetic drug buformin is gaining significant attention in oncology for its ability to potentiate the cytotoxic effects of chemotherapy agents such as paclitaxel (B517696), cisplatin, and 5-fluorouracil (B62378) (5-FU) across various cancer types, including cervical and endometrial cancer.[1][2] The primary mechanism underlying this synergy involves the activation of the AMP-activated protein kinase (AMPK) pathway, which leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K), ultimately impacting cell proliferation, metabolism, and survival.[1][2]
Quantitative Analysis of Synergism
The synergistic interaction between buformin and chemotherapy agents has been quantitatively assessed in multiple studies, primarily using the Combination Index (CI), where a CI value less than 1 indicates synergy. The half-maximal inhibitory concentration (IC50) is also a key metric, with a lower IC50 value in combination treatments indicating enhanced efficacy.
| Cancer Type | Cell Line(s) | Chemotherapy Agent | Buformin Concentration | Key Findings |
| Cervical Cancer | C33A, Hcc94, SiHa | Paclitaxel, Cisplatin, 5-FU | 1 µM | Potent synergistic anti-proliferative effects observed with all three chemotherapy drugs (CI < 1). Buformin significantly enhanced cellular sensitivity to paclitaxel in primary human cervical cancer tissues.[2] |
| Endometrial Cancer | ECC-1, Ishikawa | Paclitaxel | 0.1 µM and 1 µM | Significant synergistic anti-proliferative effects were observed (95% CI of 0.104-0.561). The addition of buformin led to a greater inhibition of cell proliferation than paclitaxel alone.[1] |
| Endometrial Cancer | ECC-1, Ishikawa | - | IC50: 8-150 µM | Buformin demonstrated greater potency in inhibiting cell growth compared to metformin (B114582) (IC50: 1.4-1.6 mM).[1] |
Mechanism of Action: The AMPK/mTOR Signaling Axis
Buformin's synergistic activity is predominantly mediated through the activation of the AMPK signaling pathway, a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mTOR pathway, a critical signaling cascade for cell growth and proliferation.
Caption: Synergistic mechanism of buformin and chemotherapy.
Experimental Workflow
A typical experimental workflow to evaluate the synergistic effects of buformin with chemotherapy agents involves a series of in vitro assays.
Caption: Standard experimental workflow for synergy studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of buformin and the desired chemotherapy agent (e.g., paclitaxel) in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (single agents and combinations). Include untreated control wells with fresh medium.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each agent and the combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with buformin and/or the chemotherapy agent as described for the cell viability assay.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for AMPK/mTOR Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated S6 (p-S6), and total S6 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
Berberine and Metformin: A Comparative Guide on Efficacy in Metabolic Studies
An Objective Evaluation for Researchers and Drug Development Professionals
Metformin (B114582) is a first-line therapy for type 2 diabetes mellitus (T2DM), renowned for its glucose-lowering effects.[1] Berberine (B55584), a natural plant alkaloid, has garnered significant attention for its similar therapeutic potential in managing metabolic disorders.[2][3] This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental foundations, tailored for the scientific community.
Comparative Efficacy: A Quantitative Overview
Multiple clinical trials and meta-analyses have demonstrated that berberine's efficacy in improving glycemic control is comparable to that of metformin.[4][5] In monotherapy, both agents significantly reduce glycated hemoglobin (HbA1c), fasting blood glucose (FBG), and postprandial blood glucose (PBG).[4][6] However, their effects on lipid metabolism show notable differences, with berberine often exhibiting a more favorable impact on lipid profiles.[3][7]
A meta-analysis of several randomized clinical trials indicated no statistically significant difference in the hypoglycemic effect between berberine and metformin for T2DM.[8] Interestingly, the combination of berberine and metformin has been shown to significantly reduce FPG, 2-hour postprandial glucose (2hPG), and HbA1c levels compared to metformin alone.[8]
Table 1: Comparative Effects on Glycemic Control and Lipid Profile
| Parameter | Berberine Monotherapy | Metformin Monotherapy | Berberine + Metformin |
|---|---|---|---|
| HbA1c | Significant decrease, comparable to metformin[4][9] | Significant decrease[9] | Significant additional decrease vs. metformin alone[8] |
| Fasting Blood Glucose (FBG) | Significant decrease[6][10] | Significant decrease[6] | Significant additional decrease vs. metformin alone[8] |
| Postprandial Blood Glucose (PBG) | Significant decrease[5][10] | Significant decrease[6] | Significant additional decrease vs. metformin alone[8] |
| Triglycerides (TG) | Significant decrease[6][10] | Less pronounced effect | Berberine may offer additional TG reduction[3] |
| Total Cholesterol (TC) | Significant decrease[3][6] | Less pronounced effect | Berberine may offer additional TC reduction[3] |
| LDL-C ("Bad" Cholesterol) | Significant decrease[3][6] | Less pronounced effect | Berberine may offer additional LDL-C reduction[3] |
| HDL-C ("Good" Cholesterol) | Variable results, some studies show increase[11] | Minimal effect | Variable results[6] |
| HOMA-IR (Insulin Resistance) | Significant decrease[6][10] | Significant decrease | Significant additional decrease vs. metformin alone[8] |
Data synthesized from multiple clinical trials and meta-analyses.[3][4][5][6][8][9][10][11]
Mechanisms of Action: Converging on AMPK
Both berberine and metformin exert their metabolic effects in large part by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][12] Activation of AMPK in tissues like the liver, skeletal muscle, and adipose tissue leads to increased glucose uptake and reduced hepatic glucose production.[5][13]
The primary upstream mechanism for both compounds involves the inhibition of Complex I of the mitochondrial respiratory chain.[5][12] This action reduces cellular ATP levels, thereby increasing the AMP/ATP ratio, which is a potent trigger for AMPK activation.[12][14] While both converge on this pathway, some evidence suggests metformin's action is highly dependent on the upstream kinase LKB1, whereas berberine may also activate AMPK through LKB1-independent mechanisms.[12][15]
Experimental Protocols: A Representative Study
To illustrate the methodology used in comparative studies, the protocol from a key randomized clinical trial is summarized below.[9][10]
Study Design: A 3-month, randomized, parallel-group trial.
Participants:
-
Inclusion Criteria: Adults (e.g., 36 total) with newly diagnosed type 2 diabetes.
-
Exclusion Criteria: History of significant renal or hepatic disease, pregnancy, or other conditions that could interfere with the study outcomes.
Intervention:
-
Group A (Berberine): 0.5 g of berberine administered orally, three times a day.
-
Group B (Metformin): 0.5 g of metformin administered orally, three times a day.
Primary Outcome Measures:
-
Change in Glycated Hemoglobin (HbA1c) from baseline to 3 months.
-
Change in Fasting Blood Glucose (FBG) and Postprandial Blood Glucose (PBG).
Secondary Outcome Measures:
-
Changes in lipid profile: Total Cholesterol (TC), Triglycerides (TG), LDL-C, HDL-C.
-
Assessment of insulin (B600854) resistance via the Homeostasis Model Assessment (HOMA-IR).
-
Incidence and severity of adverse events, particularly gastrointestinal side effects.
Data Collection and Analysis:
-
Blood samples were collected at baseline and at regular intervals (e.g., weekly for FBG/PBG, monthly for lipids, and at the end of the study for HbA1c).
-
Statistical analysis was performed using appropriate tests (e.g., t-tests or ANOVA) to compare the mean changes between the two groups. A p-value of <0.05 was considered statistically significant.
Conclusion and Future Directions
The available evidence robustly supports that berberine is a potent oral hypoglycemic agent with an efficacy comparable to metformin.[9] Its additional benefits on lipid metabolism may present an advantage in treating metabolic syndrome.[3] While both are generally well-tolerated, transient gastrointestinal adverse effects are the most commonly reported side effects for both compounds.[6][10]
For drug development professionals, berberine represents a promising natural compound that could be developed as a standalone therapy or as an adjunct to existing treatments. Further large-scale, multi-center randomized controlled trials are necessary to solidify its place in clinical guidelines and to explore its long-term safety and efficacy in diverse patient populations.[8][16] The synergistic effects observed when combining berberine with metformin warrant further investigation to optimize treatment strategies for T2DM and related metabolic disorders.[8]
References
- 1. Metformin: Mechanisms in Human Obesity and Weight Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Berberine Vs. Metformin: The Similarities and Differences You Should Know [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. Metformin and berberine, two versatile drugs in treatment of common metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drruscio.com [drruscio.com]
- 8. Berberine and Metformin in the Treatment of Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis of Randomized Clinical Trials [scirp.org]
- 9. Efficacy of berberine in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A clinical study on the short-term effect of berberine in comparison to metformin on the metabolic characteristics of women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose-Dependent AMPK-Dependent and Independent Mechanisms of Berberine and Metformin Inhibition of mTORC1, ERK, DNA Synthesis and Proliferation in Pancreatic Cancer Cells | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Berberine in the treatment of type 2 diabetes mellitus: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biguanide Uptake by Organic Cation Transporters
A comprehensive guide for researchers and drug development professionals on the differential transport of biguanides by Organic Cation Transporters (OCTs), featuring comparative data, detailed experimental protocols, and pathway visualizations.
The biguanide (B1667054) class of drugs, most notably metformin (B114582), remains a cornerstone in the management of type 2 diabetes. Their therapeutic efficacy is intrinsically linked to their absorption, distribution, and clearance, processes heavily mediated by organic cation transporters (OCTs). Understanding the nuanced interactions between different biguanides and OCT subtypes is paramount for predicting drug disposition, potential drug-drug interactions, and designing novel therapeutic agents with optimized pharmacokinetic profiles. This guide provides a comparative study of the uptake of common biguanides by OCT1, OCT2, and OCT3, supported by experimental data and detailed methodologies.
Comparative Analysis of Biguanide Transport Kinetics
The affinity and capacity of biguanides for different OCTs vary significantly, influencing their tissue-specific accumulation and overall pharmacokinetics. The following table summarizes key kinetic parameters for the transport of metformin and phenformin (B89758) by human organic cation transporters. Data for buformin (B1668040) is less prevalent in the literature but is included where available.
| Biguanide | Transporter | Km (µM) | Vmax (pmol/mg protein/min) | CLint (Vmax/Km) (µL/min/mg protein) | Reference |
| Metformin | hOCT1 | 3100 ± 300 | Not specified | Not specified | [1] |
| hOCT2 | 235 | Not specified | 71.9 x 10⁻³ (µL/min per oocyte) | [2] | |
| 600 ± 100 | Not specified | Not specified | [1] | ||
| hOCT3 | 2600 ± 200 | Not specified | Not specified | [1] | |
| Phenformin | hOCT1 | Not specified | Not specified | Not specified | |
| hOCT2 | 37.4 | Not specified | 209 x 10⁻³ (µL/min per oocyte) | [2] | |
| hOCT3 | Not specified | Not specified | Not specified |
Km (Michaelis-Menten constant) represents the substrate concentration at half-maximal transport velocity and is an inverse measure of affinity. Vmax (maximum transport velocity) reflects the transport capacity. CLint (intrinsic clearance) is the ratio of Vmax to Km and represents the efficiency of transport.
Phenformin generally exhibits a higher affinity for hOCT2 compared to metformin, as indicated by its lower Km value.[2] This suggests that at lower concentrations, phenformin is transported more efficiently by hOCT2. The intrinsic clearance for phenformin by hOCT2 is also substantially higher than that of metformin, indicating a more efficient overall transport process.[2] Studies have also shown that biguanides can act as inhibitors of OCT-mediated transport of other substrates. For instance, the inhibitory potency (Ki) of phenformin is generally lower (indicating stronger inhibition) than metformin for the uptake of prototypical OCT substrates like 1-methyl-4-phenylpyridinium (MPP+) by hOCT1, hOCT2, and hOCT3.[3][4]
Experimental Protocols
The following methodologies are representative of in vitro assays used to characterize the interaction of biguanides with organic cation transporters.
Cell-Based Uptake Assays
This method is widely used to determine the kinetics of transporter-mediated drug uptake.
1. Cell Culture and Transporter Expression:
-
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cells are stably or transiently transfected with a plasmid encoding the specific human organic cation transporter (hOCT1, hOCT2, or hOCT3). Control cells are transfected with an empty vector.[5][6][7]
-
Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Uptake Experiment:
-
Cells are seeded into multi-well plates and grown to confluence.
-
On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
The uptake is initiated by adding the uptake buffer containing a known concentration of the radiolabeled biguanide (e.g., [¹⁴C]metformin) with or without potential inhibitors.
-
The incubation is carried out for a specified period (e.g., 5-10 minutes) at 37°C, ensuring that the uptake is within the linear range.[6][8]
-
To terminate the uptake, the solution is rapidly aspirated, and the cells are washed multiple times with ice-cold uptake buffer to remove extracellular substrate.[5]
3. Quantification and Data Analysis:
-
Cells are lysed using a suitable lysis buffer (e.g., a solution containing sodium dodecyl sulfate).
-
The intracellular concentration of the radiolabeled biguanide is determined by liquid scintillation counting.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Kinetic parameters (Km and Vmax) are determined by measuring the uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
For inhibition studies, the concentration of the inhibitor that reduces the uptake of a probe substrate by 50% (IC₅₀) is calculated.
Xenopus Oocyte Expression System
This system is particularly useful for studying transporters with low expression levels in mammalian cells.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated by treatment with collagenase.
-
Complementary RNA (cRNA) encoding the desired human organic cation transporter is synthesized in vitro and injected into the cytoplasm of the oocytes. Control oocytes are injected with water.
2. Uptake Assay:
-
After a few days of incubation to allow for transporter expression, the oocytes are placed in a buffer solution.
-
The uptake experiment is initiated by adding a buffer containing the radiolabeled biguanide.
-
After a defined incubation period, the uptake is stopped by washing the oocytes with ice-cold buffer.
3. Data Analysis:
-
Individual oocytes are lysed, and the radioactivity is measured by a liquid scintillation counter.
-
The uptake rate is calculated and used to determine the kinetic parameters as described for the cell-based assays.[2]
Visualizing the Process
To better understand the experimental process and the role of OCTs in biguanide transport, the following diagrams have been generated.
Caption: Workflow for a cell-based biguanide uptake assay.
References
- 1. Four Cation-Selective Transporters Contribute to Apical Uptake and Accumulation of Metformin in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport of biguanides by human organic cation transporter OCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the kinetic characteristics of inhibitory effects exerted by biguanides and H2-blockers on human and rat organic cation transporter-mediated transport: Insight into the development of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Incorporation of a Biguanide Scaffold Enhances Drug Uptake by Organic Cation Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton Pump Inhibitors Inhibit Metformin Uptake by Organic Cation Transporters (OCTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of genetic variation in the organic cation transporter 1 (OCT1) on metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Buformin and Metformin: Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety profiles of two biguanide (B1667054) derivatives, buformin (B1668040) and metformin (B114582). While both compounds share a common mechanism of action for glycemic control, significant differences in their pharmacokinetic properties and associated risks have led to disparate clinical legacies. This document synthesizes available data to inform research and drug development efforts in metabolic disease.
Executive Summary
Metformin is the globally accepted first-line therapy for type 2 diabetes, lauded for its robust safety profile and evidence-based cardiovascular benefits. Buformin, while also effective at lowering blood glucose, was largely withdrawn from major markets in the 1970s due to a significantly higher risk of lactic acidosis, a rare but potentially fatal metabolic complication[1][2]. Consequently, long-term comparative clinical data for buformin is limited. Preclinical studies suggest buformin may possess higher potency in certain biological effects, but its clinical use is precluded by safety concerns[1]. The primary distinction in their long-term assessment lies in this risk-benefit balance, with metformin demonstrating a clear advantage.
Mechanism of Action: The AMPK Pathway
Both buformin and metformin exert their glucose-lowering effects primarily through the inhibition of mitochondrial respiratory chain complex I. This action leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio. The elevated AMP levels activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[1][3][4]. Activated AMPK stimulates catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake, while inhibiting anabolic processes that consume ATP, including gluconeogenesis in the liver[3][4]. This shared pathway underscores their similar therapeutic actions but does not account for their differing safety profiles.
Comparative Efficacy and Physicochemical Properties
While direct, large-scale clinical trials comparing long-term HbA1c reduction are scarce, both drugs were historically considered effective for glycemic control[1]. The key differences emerge from their potency and pharmacokinetic profiles, which are linked to their lipophilicity. Buformin and the related compound phenformin (B89758) are more lipophilic than metformin, contributing to their higher potency but also to their increased risk of adverse effects[1][2].
| Parameter | Buformin | Metformin | Reference |
| Primary Mechanism | Inhibition of Mitochondrial Complex I, AMPK Activation | Inhibition of Mitochondrial Complex I, AMPK Activation | [1] |
| Relative Potency | Higher | Lower | [1] |
| Glycemic Control | Effective | Effective, established long-term data (UKPDS) | [1][5] |
| Plasma Half-life | Data limited | ~2.5 to 6 hours | [2][6] |
| Elimination | Primarily renal | ~90% eliminated by kidneys within 24 hours | [6] |
| Lipophilicity | Higher | Lower | [1] |
Long-Term Safety and Adverse Effects
The most critical differentiating factor in the long-term assessment of these drugs is the risk of biguanide-associated lactic acidosis.
Lactic Acidosis
Lactic acidosis is a severe metabolic acidosis characterized by a blood lactate (B86563) concentration above 2 mEq/L and an arterial pH below 7.36[7]. While rare, it is a serious side effect of all biguanides. However, the incidence varies dramatically between the compounds. Phenformin carried the highest risk, leading to its withdrawal, followed by buformin[1][2]. Metformin has a substantially lower risk, which is a key reason for its continued widespread use[2][8]. The higher risk associated with buformin and phenformin is attributed to their greater potency and lipophilicity, leading to more profound inhibition of mitochondrial respiration and accumulation in tissues[1][2].
| Adverse Effect | Buformin | Metformin | Reference |
| Lactic Acidosis Risk | Significantly Higher than Metformin | Low (Estimated 6 cases per 100,000 patient-years) | [2][7] |
| Gastrointestinal Side Effects | Common (Nausea, diarrhea, abdominal pain) | Common (Nausea, diarrhea, abdominal pain) | [9] |
| Vitamin B12 Deficiency | Likely, as a class effect | Documented with long-term use | [9] |
Cardiovascular Outcomes
A major component of metformin's long-term efficacy profile is its demonstrated cardiovascular benefit. The landmark UK Prospective Diabetes Study (UKPDS) provided evidence of cardiovascular benefits with metformin use[5]. Subsequent meta-analyses have supported that metformin is associated with significant reductions in major cardiovascular events and all-cause mortality in patients with type 2 diabetes[10][11].
Due to its early withdrawal from the market, equivalent long-term, large-scale clinical trial data on cardiovascular outcomes for buformin does not exist. While it likely shares some of the beneficial metabolic effects of metformin through AMPK activation, the lack of clinical evidence makes a direct comparison impossible.
Representative Experimental Protocol: Assessing Mitochondrial Function
To compare the direct effects of biguanides on cellular metabolism, a common in vitro method is the Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial function.
Objective: To determine the relative potency of buformin and metformin in inhibiting mitochondrial respiration.
Methodology:
-
Cell Culture: Seed appropriate cells (e.g., hepatocytes, muscle cells) in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight[1].
-
Drug Preparation: Prepare assay medium containing a range of concentrations for buformin and metformin, along with a vehicle control[1].
-
Cell Treatment: Replace the culture medium with the prepared drug-containing assay medium and incubate the plate at 37°C for 1 hour[1].
-
Assay Setup: Load a hydrated sensor cartridge with mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.
-
Seahorse Analysis: Calibrate the Seahorse XF Analyzer and replace the calibrant plate with the cell culture plate. Initiate the assay to measure real-time OCR.
-
Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare the dose-dependent effects of buformin and metformin on these parameters.
Conclusion
The long-term assessment of buformin versus metformin is overwhelmingly decided by their respective safety profiles. While both are effective biguanides that lower blood glucose via AMPK activation, the substantially higher risk of lactic acidosis associated with buformin led to its clinical discontinuation in many countries[1][2]. Metformin remains the cornerstone of type 2 diabetes therapy due to a favorable balance of efficacy, long-term safety, and proven cardiovascular benefits[1][5][10]. Future research into novel biguanides or related compounds must prioritize a low risk of lactic acidosis to be considered viable alternatives to metformin.
References
- 1. benchchem.com [benchchem.com]
- 2. Metformin-induced lactic acidosis with emphasis on the anion gap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Impact of metformin on cardiovascular disease: a meta-analysis of randomised trials among people with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin: When Should We Fear Lactic Acidosis? | MDPI [mdpi.com]
- 7. [Lactic acidosis--a possible complication in buformin-treated diabetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
- 11. Frontiers | Cardiovascular outcomes of metformin use in patients with type 2 diabetes and chronic obstructive pulmonary disease [frontiersin.org]
Safety Operating Guide
Safe Handling Protocols for Novel Chemical Compounds (e.g., "Biformin")
Disclaimer: The chemical name "Biformin" does not correspond to a recognized compound in standard chemical databases. The following guidelines are based on established best practices for handling novel or uncharacterized chemical substances of unknown toxicity.[1] Researchers must treat any unknown substance as potentially hazardous and apply maximum safety precautions.[2][3] A thorough risk assessment is mandatory before any handling of a new chemical compound.[1][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals when working with novel chemical entities.
Pre-Handling Preparation and Risk Assessment
Before beginning any work, a comprehensive risk assessment must be conducted to evaluate potential hazards.[4] This involves identifying potential routes of exposure (inhalation, dermal contact, ingestion, injection) and assuming the compound is hazardous until proven otherwise.[4]
Key Preparatory Steps:
-
Consult Safety Data Sheet (SDS): If an SDS is available, it is the primary source of information on hazards, handling, storage, and disposal.[5]
-
Designated Area: All work with the compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[1]
-
Gather Materials: Ensure all necessary personal protective equipment (PPE), spill containment materials, and waste disposal containers are readily available.
-
Emergency Plan: Know the location of safety showers, eyewash stations, and fire extinguishers, and be familiar with emergency procedures.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical.[1][6] The selection of PPE is based on the anticipated interaction with the compound and the potential for exposure.
| PPE Category | Item | Material/Type Specification | Purpose |
| Eye and Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 certified, chemical splash goggles.[7] Face shield worn over goggles. | Protects eyes and face from splashes and sprays of hazardous materials.[8] |
| Hand Protection | Double Gloves | Inner and outer chemical-resistant gloves (e.g., Nitrile). | Provides a barrier against skin contact. Double-gloving is recommended for potent compounds.[9] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Flame-resistant lab coat, disposable or reusable chemical-resistant apron. | Protects skin and clothing from spills and contamination.[8] |
| Respiratory Protection | Fit-Tested Respirator | N95 for solids; full-face respirator with appropriate cartridges or PAPR for volatile substances or aerosols.[1] | Prevents inhalation of airborne particles, a primary exposure route for potent compounds.[1] |
| Foot Protection | Closed-Toe Shoes & Shoe Covers | Chemically resistant, non-perforated shoes. Disposable shoe covers.[1] | Protects feet from spills and prevents the spread of contamination outside the lab.[1] |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing risk.
-
Donning PPE: Put on PPE in the correct sequence (e.g., shoe covers, inner gloves, lab coat, respirator, face shield/goggles, outer gloves) to prevent contamination.
-
Preparation in Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood to control vapor and aerosol release.[4]
-
Weighing and Transfer: Use appropriate containment, such as a glove box or ventilated balance enclosure, for weighing solid compounds. Handle solutions with care to avoid splashes.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE carefully in the reverse order of donning to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]
Disposal Plan
All materials contaminated with the novel compound must be treated as hazardous waste.[4]
-
Waste Segregation: Collect all contaminated solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[10]
-
Container Management: Keep waste containers sealed when not in use.[10] Do not overfill containers.
-
Rinsate Collection: The first rinse of any contaminated glassware must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[10]
-
Pickup Request: Follow institutional procedures for the disposal of chemical waste.[11]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a stock solution of a novel solid compound ("this compound").
-
Calculate Required Mass: Determine the mass of "this compound" needed to prepare the desired volume and concentration of the stock solution.
-
Pre-label Vessel: Label a volumetric flask with the compound name, concentration, solvent, and date.
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of "this compound" onto weighing paper.
-
Transfer to Flask: Transfer the weighed solid into the pre-labeled volumetric flask.
-
Add Solvent: Add a portion of the desired solvent (e.g., DMSO, water) to the flask, ensuring not to fill to the final volume mark.
-
Dissolve Compound: Gently swirl or sonicate the flask to completely dissolve the solid.
-
Bring to Final Volume: Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in an appropriate, sealed container at the recommended temperature.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of a novel chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
- 6. calpaclab.com [calpaclab.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. mtu.edu [mtu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
